CUDA-d11
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H36N2O3 |
|---|---|
Peso molecular |
351.6 g/mol |
Nombre IUPAC |
12-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylamino]dodecanoic acid |
InChI |
InChI=1S/C19H36N2O3/c22-18(23)15-11-6-4-2-1-3-5-7-12-16-20-19(24)21-17-13-9-8-10-14-17/h17H,1-16H2,(H,22,23)(H2,20,21,24)/i8D2,9D2,10D2,13D2,14D2,17D |
Clave InChI |
HPTJABJPZMULFH-PZZVKERSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Dual-Action Mechanism of CUDA-d11: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of CUDA-d11, a deuterated form of 1-cyclohexyl-3-dodecylurea (B1229559) (CUDA). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of cardiovascular and inflammatory diseases. This compound, by virtue of its structural similarity to CUDA, is understood to share its core mechanisms: potent inhibition of soluble epoxide hydrolase (sEH) and selective activation of peroxisome proliferator-activated receptor alpha (PPARα). This dual functionality positions this compound as a compelling subject for further investigation.
Core Mechanism of Action: A Two-Pronged Approach
This compound exerts its biological effects through two primary, interconnected pathways:
-
Inhibition of Soluble Epoxide Hydrolase (sEH): CUDA is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound effectively increases the bioavailability of EETs, which play crucial roles in vasodilation, anti-inflammation, and cardioprotection.
-
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): CUDA has been identified as a selective agonist of PPARα, a nuclear receptor that functions as a key regulator of lipid metabolism and inflammation. Activation of PPARα leads to the transcriptional regulation of a suite of genes involved in fatty acid oxidation, thereby improving lipid profiles and exerting anti-inflammatory effects.
Quantitative Analysis of CUDA's Biological Activity
The potency of CUDA as both an sEH inhibitor and a PPARα activator has been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Species | Value | Reference |
| IC₅₀ (sEH Inhibition) | Mouse | 11.1 nM | [1] |
| IC₅₀ (sEH Inhibition) | Human | 112 nM | [1] |
| Caption: Table 1. Inhibitory Concentration (IC₅₀) of CUDA against soluble epoxide hydrolase (sEH) in mouse and human. |
| Parameter | Cell Line | Concentration | Fold Increase in PPARα Activity | Reference |
| PPARα Activation | COS-7 | 10 µM | 6-fold | [1] |
| Caption: Table 2. Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation by CUDA in COS-7 cells. |
Signaling Pathways of this compound
The dual mechanism of action of this compound implicates two major signaling cascades: the sEH-EET pathway and the PPARα signaling pathway.
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Inhibition of sEH by this compound leads to an accumulation of EETs. These lipid mediators then exert their effects through various downstream signaling events, including the activation of G-protein coupled receptors and ion channels, ultimately leading to vasodilation and reduced inflammation.
Caption: sEH signaling pathway inhibition by this compound.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling Pathway
As a PPARα agonist, this compound binds to and activates this nuclear receptor. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR), which in turn binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the transcription of genes involved in lipid metabolism and inflammation.
Caption: PPARα signaling pathway activation by this compound.
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of compounds against sEH using a fluorogenic substrate.
Materials:
-
Recombinant human or mouse sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate) dissolved in DMSO
-
Test compound (this compound) and known sEH inhibitor (positive control) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~330-360 nm, Emission: ~460-465 nm)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in sEH assay buffer.
-
In the 96-well plate, add the sEH enzyme solution to each well.
-
Add the test compound dilutions, positive control, or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 30°C for 5 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic sEH substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 15-30 minutes at 30°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for sEH inhibition assay.
PPARα Reporter Gene Assay (Luciferase)
This protocol describes a cell-based assay to measure the activation of PPARα by a test compound using a luciferase reporter system.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for human or mouse PPARα
-
Luciferase reporter plasmid containing PPREs upstream of the luciferase gene
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Cell culture medium and supplements
-
Transfection reagent
-
Test compound (this compound) and a known PPARα agonist (positive control) dissolved in DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound, positive control, or vehicle (DMSO).
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold activation for each concentration of the test compound relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for PPARα reporter gene assay.
Conclusion
This compound, through its active component CUDA, presents a compelling dual mechanism of action by inhibiting soluble epoxide hydrolase and activating PPARα. This multifaceted approach offers the potential for synergistic therapeutic effects in the management of cardiovascular and inflammatory diseases. The quantitative data and detailed signaling pathways presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties and therapeutic applications of this promising compound. The provided experimental protocols offer standardized methods for the in vitro characterization of this compound and similar molecules. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
Navigating the Synthesis and Characterization of CUDA-d11: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CUDA-d11 is the deuterated form of CUDA (12-[[(cyclohexylamino)carbonyl]amino]-dodecanoic acid), a potent inhibitor of soluble epoxide hydrolase (sEH). The strategic replacement of eleven hydrogen atoms on the cyclohexane (B81311) ring with deuterium (B1214612) isotopes is a key feature of this molecule, aimed at enhancing its pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound.
It is important to note that a specific, publicly available, detailed experimental protocol for the synthesis of this compound has not been identified in the current scientific literature. Therefore, the information presented herein is based on established synthetic methodologies for the parent compound, CUDA, and general principles of isotopic labeling.
Synthesis of this compound
The synthesis of this compound can be logically approached in a two-stage process: first, the synthesis of the deuterated cyclohexylamine (B46788) intermediate, followed by its coupling with 12-isocyanatododecanoic acid methyl ester and subsequent hydrolysis.
A plausible synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Cyclohexanone-d10
-
Methodology: Base-catalyzed deuterium exchange.
-
Procedure: Cyclohexanone is dissolved in a mixture of deuterium oxide (D₂O) and a catalytic amount of sodium deuteroxide (NaOD). The mixture is stirred at an elevated temperature to facilitate the exchange of all ten alpha-protons with deuterium. The reaction progress is monitored by ¹H NMR spectroscopy until the disappearance of the proton signals of cyclohexanone. The deuterated product is then extracted with an organic solvent, dried, and purified.
Step 2: Synthesis of Cyclohexylamine-d11
-
Methodology: Reductive amination.
-
Procedure: Cyclohexanone-d10 is reacted with ammonium (B1175870) acetate (B1210297) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in a suitable solvent like methanol. The imine intermediate formed in situ is reduced to the corresponding amine. The resulting cyclohexylamine-d11 is isolated and purified by distillation or chromatography.
Step 3: Synthesis of 12-Isocyanatododecanoic acid methyl ester
-
Methodology: Curtius rearrangement.
-
Procedure: 12-Aminododecanoic acid is first esterified to the corresponding methyl ester. The resulting amino ester is then treated with a phosgene (B1210022) equivalent, such as triphosgene, in the presence of a non-nucleophilic base to form the isocyanate.
Step 4: Synthesis of this compound methyl ester
-
Methodology: Urea formation.
-
Procedure: Cyclohexylamine-d11 is added to a solution of 12-isocyanatododecanoic acid methyl ester in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107). The reaction is typically carried out at room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product is then purified by column chromatography.
Step 5: Synthesis of this compound
-
Methodology: Ester hydrolysis.
-
Procedure: The this compound methyl ester is dissolved in a mixture of tetrahydrofuran and water, and lithium hydroxide (B78521) is added. The reaction mixture is stirred at room temperature until the ester is completely hydrolyzed. The reaction is then acidified to protonate the carboxylate, and the final product, this compound, is extracted, dried, and purified by recrystallization or chromatography.
Characterization of this compound
A comprehensive characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are essential.
The Deuterium Advantage: A Technical Guide to CUDA-d11 and its Non-Deuterated Counterpart in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth comparison of the hypothetical deuterated dual PI3K/HDAC inhibitor, CUDA-d11, and its non-deuterated parent compound, CUDC-907 (Fimepinostat). While direct comparative data for this compound is not available, this document extrapolates its potential properties based on established principles of drug deuteration and the known pharmacological profile of CUDC-907. The strategic replacement of hydrogen with deuterium (B1214612) can significantly alter a drug's metabolic fate, leading to an improved pharmacokinetic profile, enhanced therapeutic efficacy, and a better safety margin. This guide will delve into the mechanisms of action, present detailed experimental protocols for comparative evaluation, and visualize the key signaling pathways involved.
Introduction: The Rationale for Deuteration
Deuteration is the selective substitution of hydrogen atoms (¹H) with their stable, heavier isotope, deuterium (²H or D). This subtle modification can have profound effects on a molecule's metabolic stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2]
For a compound like CUDC-907, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), deuteration offers a promising strategy to enhance its therapeutic potential.[3][4] By slowing down its metabolism, a deuterated version, herein referred to as this compound, is anticipated to exhibit improved pharmacokinetic properties, such as a longer half-life and increased systemic exposure.[5] This could translate to more sustained target inhibition, potentially allowing for lower or less frequent dosing, and a reduction in the formation of toxic metabolites.
Mechanism of Action: Dual Inhibition of PI3K and HDAC
CUDC-907 exerts its anti-cancer effects by simultaneously targeting two critical oncogenic pathways: PI3K/AKT/mTOR and HDAC.
-
PI3K Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CUDC-907 inhibits Class I PI3K isoforms (α, β, δ), leading to the dephosphorylation of AKT and subsequent downstream effectors. This blockade results in cell cycle arrest and the induction of apoptosis.
-
HDAC Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, CUDC-907 leads to the hyperacetylation of histones and other non-histone proteins. This alters chromatin structure, leading to the transcriptional activation of tumor suppressor genes and the repression of oncogenes like c-Myc.
The dual inhibition by CUDC-907 offers a synergistic anti-tumor effect, as it can overcome the resistance mechanisms that may arise from targeting either pathway alone.
Signaling Pathway Diagram
Caption: Signaling pathway of CUDC-907 and the projected this compound.
Comparative Data: this compound (Projected) vs. Non-Deuterated CUDC-907
The following tables summarize the known quantitative data for CUDC-907 and the projected impact of deuteration for this compound.
Table 1: In Vitro Efficacy
| Parameter | CUDC-907 | This compound (Projected) | Reference |
| IC50 (PI3Kα) | 19 nM | Similar to CUDC-907 | |
| IC50 (HDAC1) | 1.7 nM | Similar to CUDC-907 | |
| IC50 (HDAC2) | 5.0 nM | Similar to CUDC-907 | |
| IC50 (HDAC3) | 1.8 nM | Similar to CUDC-907 | |
| IC50 (HDAC10) | 2.8 nM | Similar to CUDC-907 | |
| Cell Viability (IC50) | |||
| Granta 519 (MCL) | 7 nM | Potentially lower due to sustained exposure | |
| DOHH2 (NHL) | 1 nM | Potentially lower due to sustained exposure | |
| RPMI8226 (Myeloma) | 2 nM | Potentially lower due to sustained exposure |
Table 2: Pharmacokinetic Properties
| Parameter | CUDC-907 | This compound (Projected) | Reference |
| Half-life (t½) | Variable, generally short | Increased | |
| Area Under the Curve (AUC) | Dose-dependent | Increased | |
| Metabolism | Primarily hepatic (CYP-mediated) | Reduced rate of metabolism | |
| Clearance (Cl) | Relatively high | Decreased |
Detailed Experimental Protocols
The following protocols are essential for a head-to-head comparison of this compound and CUDC-907.
Cell Viability Assay (MTS Assay)
Objective: To determine the concentration-dependent effect of the compounds on cancer cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of CUDC-907 or this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the compounds.
Methodology:
-
Cell Treatment: Treat cancer cells with CUDC-907 or this compound at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of the compounds on the PI3K and HDAC signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with CUDC-907 or this compound for various time points, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, acetylated-Histone H3, total Histone H3, c-Myc, and a loading control like GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle, CUDC-907, this compound). Administer compounds orally at predetermined doses and schedules.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics by Western blot or immunohistochemistry).
Visualizations of Experimental Workflows
In Vitro Assay Workflow
Caption: Workflow for in vitro evaluation of this compound and CUDC-907.
In Vivo Xenograft Workflow
Caption: Workflow for in vivo xenograft studies.
Conclusion
The deuteration of CUDC-907 to create this compound represents a logical and scientifically-driven approach to potentially improve upon a promising dual-target inhibitor. Based on the principles of the kinetic isotope effect, this compound is expected to exhibit enhanced metabolic stability, leading to a more favorable pharmacokinetic profile. This could result in improved efficacy and a better safety profile compared to its non-deuterated counterpart. The experimental protocols outlined in this guide provide a robust framework for the head-to-head preclinical evaluation of these two compounds. The data generated from such studies will be critical in determining if the theoretical advantages of deuteration translate into a tangible therapeutic benefit for this class of anti-cancer agents.
References
In Vitro Profile of D11: A Potent Kinase Inhibitor Targeting Chemoresistant Cancers
For Immediate Release
This technical guide provides an in-depth overview of the preliminary in vitro studies of D11, a potent and selective inhibitor of the serine/threonine protein kinase CK2. D11 has demonstrated significant anti-cancer properties in chemoresistant cancer cell lines, primarily through the induction of apoptosis and modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel kinase inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of D11.
| Parameter | Cell Line | Value | Reference |
| Inhibition Constant (KI) | - | 7.7 nM | [1] |
| Apparent Inhibition Constant (KI') | - | 42 nM | [1] |
| IC50 (Cell Viability) | U-87 MG (Glioblastoma) | 25 µM (24h) | [1] |
| IC50 (Related Benzofuran Derivative) | M059K (Glioblastoma) | 40 µM (48h) | [2] |
Table 1: Inhibitory Activity of D11
| Cell Line | Treatment Condition | Observed Effect | Reference |
| M059K (Glioblastoma) | 50 µM D11 (24h) | Cleavage of full-length PARP | [2] |
| MIA PaCa-2 (Pancreatic Cancer) | 60-80 µM D11 (48h) | Significant PARP cleavage | [2] |
| M059K and MIA PaCa-2 | Varies | Increased phosphorylation of MYPT1 | [2] |
Table 2: Induction of Apoptosis by D11
Experimental Protocols
Cell Lines and Culture
Human cancer cell lines, including glioblastoma (M059K, U-87 MG) and pancreatic adenocarcinoma (MIA PaCa-2), resistant to conventional chemotherapeutic agents were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C and 5% CO2.
Cell Viability and Apoptosis Assays
Cell viability was assessed using ELISA-based assays after incubating cells with increasing concentrations of D11 for various time points.[3][4] Apoptosis was evaluated by Western blot analysis of apoptosis-associated proteins, such as PARP cleavage.[2] Caspase activation, a hallmark of apoptosis, was also analyzed.[3][4]
Western Blot Analysis
Whole-cell lysates were prepared from cells treated with D11. Protein expression and phosphorylation levels of key signaling molecules in the NF-κB and EGFR pathways were analyzed by Western blotting using specific primary and secondary antibodies.[3][5]
NF-κB Transcriptional Activity Assay
The effect of D11 on NF-κB transcriptional activity was determined using a luciferase reporter assay.[1] Cells were transfected with a luciferase reporter vector containing NF-κB consensus elements. Following treatment with D11 and stimulation with TNFα, luciferase activity was measured to quantify NF-κB activation.[1][6]
Cell Migration Assay
The impact of D11 on cell migration was investigated using a wound-healing assay.[3][4] A scratch was made in a confluent cell monolayer, and the rate of wound closure was monitored over time in the presence or absence of D11.
Kinase Inhibition Assay
The inhibitory effect of D11 on CK2 kinase activity was determined through in vitro kinase assays. The phosphorylation of a specific substrate was measured in the presence of varying concentrations of D11 to calculate kinetic parameters such as KI and KI'.[1]
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
D11 has been shown to impair the activation of the NF-κB signaling pathway induced by TNFα.[3][5] This inhibition is believed to occur through the targeting of protein kinase CK2, a key regulator of this pathway. The diagram below illustrates the proposed mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The kinase inhibitor D11 induces caspase-mediated cell death in cancer cells resistant to chemotherapeutic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Therapeutic Potential of CUDA-d11: A Technical Guide to a Dual-Acting Agent for Cardiometabolic and Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
CUDA-d11, a deuterated form of 12-(3-adamantan-1-yl-ureido)dodecanoic acid (CUDA), is an investigational small molecule with significant therapeutic potential in the management of cardiovascular, metabolic, and inflammatory disorders. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound, focusing on its dual mechanism of action as a potent inhibitor of soluble epoxide hydrolase (sEH) and a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα). This document summarizes key preclinical data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising compound.
Introduction
Chronic inflammatory processes and metabolic dysregulation are key drivers in the pathophysiology of a multitude of diseases, including hypertension, atherosclerosis, and type 2 diabetes. A novel therapeutic strategy to combat these conditions involves the modulation of endogenous lipid signaling pathways. This compound emerges as a compelling candidate in this arena, building upon the well-characterized activities of its parent compound, CUDA. The strategic deuteration of CUDA is anticipated to enhance its pharmacokinetic profile, potentially leading to improved metabolic stability, increased systemic exposure, and a prolonged half-life. This alteration is achieved by replacing specific hydrogen atoms with deuterium, which forms a stronger covalent bond with carbon, thereby slowing down enzymatic metabolism.[1][2][3]
Mechanism of Action
This compound exerts its therapeutic effects through a synergistic, dual mechanism of action: the inhibition of soluble epoxide hydrolase (sEH) and the activation of peroxisome proliferator-activated receptor alpha (PPARα).
Inhibition of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is a key enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipid epoxides with potent anti-inflammatory and vasodilatory properties. By inhibiting sEH, this compound prevents the conversion of EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The resulting increase in circulating EET levels contributes to vasodilation, reduction of blood pressure, and attenuation of inflammatory responses.
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Concurrently, this compound acts as a selective agonist for PPARα, a ligand-activated transcription factor that plays a pivotal role in regulating lipid and glucose metabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby reducing circulating triglyceride levels and improving insulin (B600854) sensitivity. Furthermore, PPARα activation has been shown to exert anti-inflammatory effects, in part by antagonizing the pro-inflammatory transcription factor NF-κB.
Quantitative Data
The following tables summarize the key in vitro and in vivo preclinical data for the parent compound, CUDA. While direct comparative data for this compound is not yet publicly available, the deuteration is expected to result in an improved pharmacokinetic profile, including potentially higher Cmax, a longer t1/2, and a greater AUC.[4]
Table 1: In Vitro Activity of CUDA
| Parameter | Species | Value | Reference |
| sEH Inhibition IC50 | Mouse | 11.1 nM | [5] |
| Human | 112 nM | ||
| PPARα Activation | - | 6-fold increase at 10 µM in COS-7 cells |
Table 2: In Vivo Efficacy of CUDA in Animal Models
| Disease Model | Species | Dose & Route | Key Findings | Reference |
| Angiotensin II-Induced Hypertension | Rat | Oral | Attenuated the elevation in blood pressure. | |
| Spontaneously Hypertensive Rat (SHR) | Rat | Perinatal Oral | Persistently reduced blood pressure in adult female offspring. | |
| Diabetic Neuropathy | Rat | - | Reduced pain perception with greater efficacy than gabapentin. | |
| Inflammatory Pain | Rat | Oral | Dose-dependently blocked allodynia. |
Table 3: Pharmacokinetic Parameters of a Structurally Related sEH Inhibitor (t-AUCB) in Mice
| Route of Administration | Dose (mg/kg) | Cmax (nmol/L) | Tmax (min) | AUC (nmol/L*h) | Oral Bioavailability (%) | Reference |
| Oral | 0.1 | 140 ± 40 | 30 ± 0 | 340 ± 110 | 68 ± 22 | |
| Intravenous | 0.1 | 420 ± 120 | 2 ± 0 | 500 ± 150 | - | |
| Subcutaneous | 0.1 | 210 ± 30 | 15 ± 0 | 630 ± 100 | - |
Note: This data is for t-AUCB, a structurally related sEH inhibitor, and is provided as a reference for the expected pharmacokinetic profile of compounds in this class.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: sEH Inhibition Pathway of this compound.
Caption: PPARα Activation Pathway of this compound.
References
- 1. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of soluble epoxide hydrolase minimize ischemia-reperfusion-induced cardiac damage in normal, hypertensive, and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of dodecanedioic acid, a proposed alternative fuel substrate [publicatt.unicatt.it]
- 5. Soluble epoxide hydrolase in the generation and maintenance of high blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Acting sEH Inhibitor CUDA: A Technical Overview for Drug Development Professionals
An In-depth Analysis of N-cyclohexyl-N'-dodecanoic acid urea (B33335) (CUDA) as a Potent Soluble Epoxide Hydrolase Inhibitor with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist Activity.
This technical guide provides a comprehensive overview of the research surrounding CUDA (N-cyclohexyl-N'-dodecanoic acid urea), a significant small molecule inhibitor of soluble epoxide hydrolase (sEH). Developed as part of a series of urea-based inhibitors, CUDA has demonstrated notable potency and a unique dual mechanism of action that extends to the activation of PPARα. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Signaling Pathways and Mechanism of Action
CUDA exerts its biological effects through two primary mechanisms: the inhibition of soluble epoxide hydrolase and the activation of peroxisome proliferator-activated receptor alpha.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase is a key enzyme in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). EETs, which are produced from arachidonic acid by cytochrome P450 epoxygenases, possess anti-inflammatory, vasodilatory, and analgesic properties. The sEH enzyme hydrolyzes EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active. By inhibiting sEH, CUDA stabilizes the levels of beneficial EETs, thereby potentiating their therapeutic effects.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
In addition to its sEH inhibitory activity, CUDA has been shown to be a selective activator of PPARα.[1] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation. This dual action suggests that CUDA may have therapeutic potential in conditions characterized by both inflammation and dyslipidemia, such as cardiovascular disease.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for CUDA in the primary literature.
Table 1: In Vitro Inhibitory Activity of CUDA against Soluble Epoxide Hydrolase
| Enzyme Source | IC50 (nM) | Reference |
| Mouse sEH | 11.1 | [1] |
| Human sEH | 112 | [1] |
Table 2: In Vitro Activation of PPARα by CUDA
| Cell Line | Treatment Concentration | Fold Increase in PPARα Activity | Reference |
| COS-7 (PPARα transfected) | 10 µM | 6-fold | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Soluble Epoxide Hydrolase Inhibition Assay
The inhibitory potency of CUDA against sEH was determined using a fluorescence-based assay.
Materials:
-
Recombinant mouse or human sEH
-
Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing BSA)
-
CUDA dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of CUDA in the assay buffer.
-
Add the recombinant sEH enzyme to each well of a 96-well plate.
-
Add the different concentrations of CUDA to the wells and incubate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to each well.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by sEH.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
PPARα Activation Assay
The ability of CUDA to activate PPARα was assessed using a transient transfection reporter gene assay.
Materials:
-
COS-7 cells (or other suitable cell line)
-
Expression plasmid for human PPARα
-
Reporter plasmid containing a PPAR response element upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
CUDA dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer and luciferase assay substrate
-
Luminometer
Procedure:
-
Seed COS-7 cells in multi-well plates and grow to a suitable confluency.
-
Co-transfect the cells with the PPARα expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After an appropriate incubation period to allow for plasmid expression, replace the medium with fresh medium containing various concentrations of CUDA or a vehicle control.
-
Incubate the cells with the compound for a specified duration (e.g., 18 hours).
-
Lyse the cells using the lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer after the addition of the luciferase assay substrate.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration to account for variations in transfection efficiency and cell number.
-
Calculate the fold activation of PPARα by comparing the normalized reporter gene activity in CUDA-treated cells to that in vehicle-treated cells.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for screening and characterizing sEH inhibitors like CUDA.
References
The Deuteration of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Technical Guide to Enhancing Metabolic Stability and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the pursuit of enhancing the pharmacokinetic profiles of promising therapeutic agents is a paramount objective. One strategy that has gained considerable traction is the selective incorporation of deuterium (B1214612), the stable heavy isotope of hydrogen, into drug molecules. This approach, known as deuteration, can significantly alter the metabolic fate of a compound, often leading to an improved pharmacokinetic profile, including increased half-life and enhanced systemic exposure. This technical guide provides an in-depth exploration of the application of deuteration to a promising class of therapeutics: soluble epoxide hydrolase (sEH) inhibitors.
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of endogenous anti-inflammatory and analgesic lipid epoxides, known as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts. By inhibiting sEH, the levels of beneficial EETs are elevated, offering a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and neuropathic pain. However, like many small molecule inhibitors, the clinical potential of sEH inhibitors can be limited by rapid metabolism. Deuteration presents a rational and effective strategy to mitigate this challenge.
This guide summarizes the core principles of deuteration, details the experimental protocols for the synthesis and evaluation of deuterated sEH inhibitors, and presents the available quantitative data on their improved pharmacokinetic properties and potency. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this innovative drug development strategy.
The Rationale for Deuterating sEH Inhibitors
The primary rationale for deuterating sEH inhibitors lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is substituted at that position. Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidation of C-H bonds. By strategically placing deuterium atoms at known sites of metabolism on an sEH inhibitor, it is possible to slow down its metabolic clearance.
This reduction in the rate of metabolism can lead to several advantageous pharmacokinetic outcomes:
-
Increased Half-life (t½): The drug remains in the systemic circulation for a longer period.
-
Increased Area Under the Curve (AUC): The total drug exposure over time is enhanced.
-
Reduced Clearance (CL): The rate of drug elimination from the body is decreased.
-
Potentially Lower and Less Frequent Dosing: An improved pharmacokinetic profile may allow for smaller doses or less frequent administration to achieve the desired therapeutic effect, which can improve patient compliance and reduce side effects.
Quantitative Data: Deuterated vs. Non-deuterated sEH Inhibitors
While the application of deuteration to sEH inhibitors is an emerging area of research, preliminary data demonstrates the potential of this strategy. The following tables summarize the available quantitative data comparing the potency and metabolic stability of deuterated sEH inhibitors with their non-deuterated analogs.
Table 1: In Vitro Potency (IC50) of Deuterated vs. Non-deuterated sEH Inhibitors
| Compound | Non-deuterated Analog | Deuterated Analog | Fold Change in Potency | Reference |
| Benzohomoadamantane-based urea | 6e | 6f (deuterium at C-9) | No significant change | [1] |
| IC50 (human sEH, nM) | 0.8 | 0.8 | 1.0 | [1] |
| IC50 (murine sEH, nM) | 1.5 | 1.6 | ~1.1 | [1] |
Table 2: In Vitro Metabolic Stability of Deuterated vs. Non-deuterated sEH Inhibitors
| Compound Class | Non-deuterated Analog Half-life (t½) | Deuterated Analog Half-life (t½) | % Increase in Half-life | Microsomal Species | Reference |
| Piperidine-derived amide | Not specified | Not specified | ~30% | Rat | [2] |
| Piperidine-derived amide | Not specified | Not specified | ~30% | Human | [2] |
Note: Comprehensive in vivo pharmacokinetic data (t1/2, CL, AUC, Cmax) for a wider range of deuterated sEH inhibitors is not yet extensively available in the public domain. The provided data is based on in vitro microsomal stability assays, which are indicative of metabolic clearance.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures involved in the study of deuterated sEH inhibitors, the following diagrams have been generated using the DOT language.
Signaling Pathway of Soluble Epoxide Hydrolase
Caption: The sEH signaling pathway illustrating the conversion of arachidonic acid to EETs and their subsequent hydrolysis by sEH.
Logical Relationship of Deuteration Strategy
Caption: Logical workflow of the deuteration strategy to improve the pharmacokinetic profile of sEH inhibitors.
Experimental Workflow for Evaluation
Caption: A generalized experimental workflow for the synthesis and evaluation of deuterated sEH inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of deuterated sEH inhibitors.
Synthesis of Deuterated sEH Inhibitors
The synthesis of deuterated sEH inhibitors generally follows the synthetic routes established for their non-deuterated counterparts, with the key difference being the use of deuterated starting materials or reagents at the desired positions of modification.
Example: Conceptual Synthesis of a Deuterated Adamantyl Urea sEH Inhibitor
A common scaffold for potent sEH inhibitors is the 1,3-disubstituted urea, often incorporating an adamantyl group. The synthesis of a deuterated analog could proceed as follows:
-
Preparation of Deuterated Adamantyl Isocyanate:
-
Start with a commercially available deuterated adamantane (B196018) derivative (e.g., adamantane-d16) or prepare it through a multi-step synthesis involving H/D exchange reactions.
-
Convert the deuterated adamantane to deuterated 1-aminoadamantane.
-
React the deuterated 1-aminoadamantane with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) in an inert solvent like toluene (B28343) to yield the deuterated adamantyl isocyanate.
-
-
Urea Formation:
-
React the deuterated adamantyl isocyanate with the desired amine partner (e.g., 4-aminopiperidine (B84694) derivative) in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product is isolated and purified by standard techniques such as crystallization or column chromatography.
-
In Vitro sEH Inhibition Assay (Fluorescent Method)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against sEH.
-
Materials:
-
Recombinant human or murine sEH enzyme.
-
Fluorescent substrate, such as cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC).
-
Assay buffer (e.g., 100 mM sodium phosphate (B84403), pH 7.4, containing 0.1 mg/mL bovine serum albumin).
-
Test compounds (deuterated and non-deuterated sEH inhibitors) dissolved in DMSO.
-
96-well microplate (black, clear bottom).
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the well should be kept low (e.g., <1%).
-
Add the diluted test compounds to the wells of the 96-well plate.
-
Add the sEH enzyme solution to each well and incubate for a short period (e.g., 5 minutes) at 30°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to all wells.
-
Immediately measure the increase in fluorescence intensity over time (kinetic mode) using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Metabolic Stability Assay in Liver Microsomes
This assay is used to assess the rate of metabolism of a compound by liver enzymes, providing an indication of its metabolic stability.
-
Materials:
-
Pooled human or rat liver microsomes.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compounds (deuterated and non-deuterated) dissolved in a suitable solvent.
-
Internal standard for LC-MS/MS analysis.
-
Acetonitrile (B52724) (or other suitable organic solvent) to stop the reaction.
-
96-well plate and a temperature-controlled shaker.
-
LC-MS/MS system for quantification.
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer in the wells of a 96-well plate. Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time and calculating the slope of the linear regression. The half-life is calculated as 0.693 / |slope|.
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical study to determine the pharmacokinetic profile of a compound after oral administration to rats or mice.
-
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Test compounds (deuterated and non-deuterated) formulated in a suitable vehicle for oral gavage (e.g., a mixture of oil and a surfactant).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
LC-MS/MS system for drug quantification in plasma.
-
-
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of the test compound to each animal via oral gavage.
-
Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Prepare the plasma samples for analysis, typically involving protein precipitation or liquid-liquid extraction, followed by the addition of an internal standard.
-
Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
CL/F: Apparent total clearance.
-
-
Conclusion
The deuteration of soluble epoxide hydrolase inhibitors represents a promising and rational approach to overcoming the pharmacokinetic limitations of this important class of therapeutic agents. The kinetic isotope effect provides a powerful tool to slow metabolic clearance, thereby enhancing drug exposure and potentially improving therapeutic efficacy and patient compliance. While the publicly available data on deuterated sEH inhibitors is still emerging, the initial findings are encouraging, demonstrating a significant increase in metabolic stability without compromising inhibitory potency.
This technical guide has provided a comprehensive overview of the principles, experimental methodologies, and available data related to the deuteration of sEH inhibitors. The detailed protocols and visual workflows are intended to serve as a valuable resource for researchers and drug development professionals seeking to apply this innovative strategy to their own sEH inhibitor programs. As more research is conducted in this area, a clearer picture of the full therapeutic potential of deuterated sEH inhibitors will undoubtedly emerge, paving the way for the development of novel and improved treatments for a range of inflammatory and pain-related disorders.
References
Methodological & Application
Application Notes and Protocols: Using Deuterated Linoleic Acid (d-LA) as a Metabolic Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated polyunsaturated fatty acids (d-PUFAs), such as deuterated linoleic acid (d-LA), serve as powerful metabolic probes to trace the fate of fatty acids in various biological systems. By replacing hydrogen atoms with deuterium (B1214612) at specific positions, these stable isotope-labeled molecules can be distinguished from their endogenous counterparts by mass spectrometry. This allows for precise tracking and quantification of their uptake, incorporation into complex lipids, and conversion into various metabolites. One of the key applications of d-LA is in the study of lipid peroxidation, a process implicated in numerous diseases and a hallmark of ferroptosis, an iron-dependent form of regulated cell death. The C-D bond is stronger than the C-H bond, making deuterated lipids more resistant to the hydrogen abstraction that initiates lipid peroxidation, thus providing a tool to study and potentially mitigate this process.
This document provides detailed application notes and experimental protocols for utilizing deuterated linoleic acid, here referred to as CUDA-d11 (a term we will use to denote linoleic acid with 11 deuterium atoms, based on commercially available standards like Linoleic Acid-d11), as a metabolic probe.
Applications of Deuterated Linoleic Acid (this compound)
-
Tracing Fatty Acid Uptake and Metabolism: Elucidate the pathways of linoleic acid absorption, distribution, and incorporation into various lipid classes such as phospholipids, triglycerides, and cholesteryl esters.[1]
-
Studying Lipid Peroxidation: Investigate the mechanisms of enzymatic and non-enzymatic lipid peroxidation and the protective effects of deuteration against oxidative stress.[2]
-
Investigating Ferroptosis: Use as a tool to modulate and study the role of lipid peroxidation in ferroptosis, a form of cell death implicated in cancer and neurodegenerative diseases.[3][4]
-
Lipidomic Analysis: Serve as an internal standard for the accurate quantification of linoleic acid and its metabolites in complex biological samples using mass spectrometry.[5][6][7]
-
Drug Development: Assess the efficacy of therapeutic interventions targeting lipid metabolism and oxidative stress-related diseases.
Data Presentation
Table 1: Example Data on the Incorporation of Linoleic Acid into Cellular Lipid Classes in Different Cell Lines
This table illustrates the differential incorporation of linoleic acid into major lipid classes across various cell lines, highlighting the importance of cell-specific metabolic profiling.
| Cell Line | Predominant Lipid Class for LA Incorporation | Key Findings |
| CHO (Chinese Hamster Ovary) | Phosphatidylcholine (PC) | Over 50% of incorporated linoleic acid is found in PC, with a smaller fraction in phosphatidylethanolamine (B1630911) (PE) and neutral lipids. |
| HepG2 (Human Hepatocellular Carcinoma) | Neutral Lipids (e.g., Triglycerides) | In contrast to CHO cells, HepG2 cells primarily incorporate linoleic acid into neutral lipids. |
| H4IIE (Rat Hepatoma) | Phosphatidylcholine (PC) & Phosphatidylethanolamine (PE) | Shows a preference for incorporation into PC and PE. |
Table 2: Quantitative Analysis of Oxidized Linoleic Acid Metabolites (OXLAMs) in Rat Plasma
This table presents the mean concentrations of key oxidized linoleic acid metabolites in rat plasma, demonstrating the utility of mass spectrometry for quantifying these bioactive molecules.
| Metabolite | Mean Concentration (nmol/L) |
| 9-HODE | 57.8 |
| 13-HODE | 123.2 |
| 9-oxoODE | 218.1 |
| 13-oxoODE | 57.8 |
| Total OXLAMs | 456.9 |
Data adapted from a study on OXLAMs in rat plasma.
Experimental Protocols
Protocol 1: In Vitro Cell Culture Labeling with this compound
This protocol outlines the procedure for treating cultured cells with this compound to trace its metabolic fate.
Materials:
-
This compound (e.g., Linoleic Acid-d11)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells of interest
Procedure:
-
Preparation of this compound:BSA Complex:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.
-
Prepare a stock solution of this compound in ethanol.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing to allow the fatty acid to bind to the albumin. The final concentration of this compound will depend on the specific experimental goals.
-
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add the serum-free medium containing the this compound:BSA complex to the cells.
-
Incubate the cells at 37°C for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to monitor uptake and metabolism.[1]
-
Protocol 2: Lipid Extraction from Cultured Cells
This protocol describes a modified Bligh-Dyer method for the extraction of total lipids from cells treated with this compound.[8][9]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Ice-cold PBS
-
Internal standard (a deuterated fatty acid not expected to be formed from this compound, e.g., Palmitic Acid-d31)
Procedure:
-
Stopping the Reaction and Cell Lysis:
-
To stop the uptake, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids, followed by one wash with ice-cold PBS alone.[8]
-
Add a 2:1 (v/v) mixture of chloroform:methanol directly to the culture dish to lyse the cells.
-
Scrape the cells and collect the lysate.
-
-
Addition of Internal Standard:
-
Add a known amount of the internal standard to the lysate to normalize for extraction efficiency.
-
-
Phase Separation:
-
Transfer the lysate to a glass tube.
-
Add 0.25 volumes of 0.9% NaCl solution.
-
Vortex thoroughly and centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.
-
-
Collection and Drying:
-
Carefully collect the lower organic phase (containing the lipids) with a glass Pasteur pipette and transfer it to a new glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
-
Protocol 3: Sample Preparation for GC-MS Analysis (Transesterification to FAMEs)
To analyze fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS), they must be converted to their volatile fatty acid methyl esters (FAMEs).
Materials:
-
Toluene
-
1% Sulfuric acid in methanol
-
Saturated NaCl solution
Procedure:
-
Reaction:
-
Re-dissolve the dried lipid extract in 1 mL of toluene.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
-
Incubation:
-
Cap the tubes tightly and incubate at 50°C for at least 2 hours (or overnight).[10]
-
-
Extraction of FAMEs:
-
After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
Drying and Reconstitution:
-
Evaporate the hexane under nitrogen and reconstitute the FAMEs in a small volume of hexane (e.g., 50-100 µL) for GC-MS injection.[8]
-
Protocol 4: LC-MS/MS Analysis of this compound and its Metabolites
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of intact lipids and their oxidized metabolites.
Instrumentation and Conditions:
-
Chromatography: A reverse-phase C18 column is typically used for the separation of fatty acids and their metabolites.
-
Mobile Phase: A gradient of water and acetonitrile/isopropanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its deuterated counterpart are monitored.[5]
Data Analysis:
-
The concentration of endogenous linoleic acid and its metabolites is calculated based on the peak area ratio to the this compound internal standard and a calibration curve generated with non-deuterated analytical standards.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profile of linoleic acid in stored apples: formation of 13(R)-hydroxy-9(Z),11(E)-octadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of CUDA-d11 in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of N-(arachidonoyl)ethanolamine-d11 (CUDA-d11) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of the endocannabinoid anandamide (B1667382) (AEA) and is commonly used as an internal standard (IS) for the accurate quantification of endogenous AEA. This document provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for researchers, scientists, and drug development professionals requiring robust and reliable measurement of this analyte in a complex biological matrix.
Introduction
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter involved in various physiological processes, including pain, mood, appetite, and memory. Its accurate quantification in biological matrices like plasma is crucial for understanding its role in health and disease. Due to its low endogenous concentrations and susceptibility to enzymatic degradation, a stable isotope-labeled internal standard is essential for reliable analysis. This compound, with eleven deuterium (B1214612) atoms, provides excellent mass differentiation from the endogenous analyte, minimizing isotopic interference and ensuring high accuracy. This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma, which is directly applicable to the quantification of anandamide.
Experimental Protocols
Materials and Reagents
-
This compound (N-(arachidonoyl)ethanolamine-d11)
-
Anandamide (AEA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of this compound working solution (concentration will depend on the expected range of the analyte, a typical concentration is 50 ng/mL).
-
Vortex for 10 seconds.
-
Add 800 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate, vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of this compound working solution.
-
Vortex for 10 seconds.
-
Add 600 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 20% B and equilibrate
-
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 359.4 -> Product ion (Q3) m/z 62.1
-
Anandamide (for reference): Precursor ion (Q1) m/z 348.3 -> Product ion (Q3) m/z 62.1
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy (for this compound): ~25 eV (This should be optimized for the specific instrument).
-
Cone Voltage: ~30 V (This should be optimized for the specific instrument).
-
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | UHPLC |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole |
| Ionization Mode | ESI Positive |
| MRM Transition (this compound) | 359.4 -> 62.1 m/z |
| MRM Transition (Anandamide) | 348.3 -> 62.1 m/z |
Table 2: Quantitative Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (CV%) | |
| Intra-day | < 10% |
| Inter-day | < 15% |
| Accuracy (%) | |
| Intra-day | 90 - 110% |
| Inter-day | 85 - 115% |
| Recovery (%) | > 85% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Mandatory Visualizations
Application of CUDA-d11 in Pharmacokinetic Studies: A Review of Available Information
A comprehensive search for "CUDA-d11" in the context of pharmacokinetic studies has yielded no specific compound or drug with this designation in publicly available scientific literature or databases. It is highly probable that "this compound" is a typographical error or refers to a compound not widely documented. The "-d11" suffix strongly suggests a deuterated compound, meaning a substance in which eleven hydrogen atoms have been replaced by deuterium. This technique is commonly used in pharmacokinetic studies to alter metabolic pathways or to serve as an internal standard for analytical measurements.
Given the lack of specific information on "this compound," this document will provide a general overview of the application of deuterated compounds in pharmacokinetic studies, which is the likely context of the user's query. We will also address the potential confusion with the term "CUDA" in a different scientific context.
General Principles of Deuterated Compounds in Pharmacokinetics
Deuteration of a drug molecule can significantly impact its pharmacokinetic properties. This is primarily due to the "kinetic isotope effect," where the heavier isotope (deuterium) forms stronger covalent bonds with carbon than hydrogen. This can lead to a slower rate of metabolism for the deuterated compound, potentially resulting in:
-
Increased half-life: The drug remains in the body for a longer period.
-
Higher systemic exposure (AUC): The overall amount of drug that reaches the bloodstream is increased.
-
Reduced peak concentration (Cmax) variability: More consistent drug levels can be achieved.
-
Altered metabolite profiles: The formation of certain metabolites may be reduced.
These modifications can be therapeutically beneficial, leading to improved efficacy, safety, and dosing regimens.
Hypothetical Experimental Protocol for a Deuterated Compound in Pharmacokinetic Studies
While we cannot provide a protocol specific to "this compound," the following is a generalized protocol for evaluating the pharmacokinetics of a deuterated drug candidate versus its non-deuterated (protio) counterpart in a preclinical animal model, such as rats.
Objective:
To compare the pharmacokinetic profiles of Compound-X and its deuterated analogue, Compound-X-d11, following oral administration in Sprague-Dawley rats.
Materials:
-
Compound-X and Compound-X-d11
-
Vehicle for administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Experimental Workflow:
Caption: Workflow for a comparative pharmacokinetic study of a protio vs. deuterated compound.
Procedure:
-
Animal Acclimatization: House Sprague-Dawley rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Grouping and Fasting: Randomly assign rats to two groups (n=5 per group): Group A (Compound-X) and Group B (Compound-X-d11). Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing: Administer a single oral dose of Compound-X or Compound-X-d11 (e.g., 10 mg/kg) to the respective groups using oral gavage.
-
Blood Collection: Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentrations of Compound-X and Compound-X-d11 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both compounds using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation
The quantitative data obtained from such a study would be summarized in a table for clear comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of Compound-X and Compound-X-d11 in Rats Following a 10 mg/kg Oral Dose.
| Parameter | Compound-X (Mean ± SD) | Compound-X-d11 (Mean ± SD) |
| Cmax (ng/mL) | 500 ± 120 | 450 ± 90 |
| Tmax (h) | 1.0 ± 0.5 | 1.5 ± 0.5 |
| AUC0-t (ng·h/mL) | 2500 ± 600 | 4000 ± 800 |
| AUC0-inf (ng·h/mL) | 2600 ± 650 | 4200 ± 850 |
| t1/2 (h) | 4.0 ± 1.0 | 6.5 ± 1.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; SD: Standard Deviation.
Clarification on "CUDA"
It is important to note that CUDA also stands for Compute Unified Device Architecture , which is a parallel computing platform and programming model developed by NVIDIA for general computing on graphical processing units (GPUs). In the context of pharmaceutical research, CUDA is used for computationally intensive tasks such as molecular docking, molecular dynamics simulations, and in some advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Logical Relationship Diagram:
Caption: Possible interpretations of the user's query for "this compound".
Conclusion
While there is no available information on a specific compound named "this compound," the query likely refers to a deuterated compound used in pharmacokinetic research. The principles and protocols outlined above provide a general framework for how such a compound would be studied. Researchers interested in a specific deuterated molecule should adapt these methodologies to the physicochemical properties and expected metabolic pathways of their compound of interest. It is recommended to verify the exact name and structure of the compound for accurate information retrieval.
Application Notes and Protocols for Preclinical Evaluation of Chenodeoxycholic Acid (CDCA) and its Deuterated Analogues in Animal Models
A Note on the Topic: The initial request for "CUDA-d11" did not correspond to a known biological molecule or therapeutic agent. It is highly probable that "CUDA" was a typographical error. The "d11" designation strongly suggests a deuterated compound, commonly used in pharmacokinetic (PK) studies. Based on phonetic similarity and relevance to drug development and animal models, this document will focus on Chenodeoxycholic Acid (CDCA) , a primary bile acid with significant therapeutic and research interest. We will incorporate the concept of a deuterated analogue (e.g., CDCA-d11) for pharmacokinetic applications.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Beyond its physiological functions, CDCA is a signaling molecule that activates the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), which regulate lipid, glucose, and energy metabolism.[1][2] Due to its ability to modulate these pathways, CDCA and its derivatives are being investigated for the treatment of various metabolic and liver diseases. Animal models are indispensable tools for elucidating the mechanisms of action and evaluating the therapeutic potential of CDCA.[3][4]
Section 1: Key Signaling Pathways of CDCA
CDCA exerts its effects primarily through the activation of FXR and TGR5. Understanding these pathways is critical for designing and interpreting animal studies.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor highly expressed in the liver and intestine. Upon binding CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements to regulate gene expression.
Caption: FXR signaling pathway activated by CDCA.
TGR5 (GPBAR1) Signaling
TGR5 is a G-protein coupled receptor located on the cell membrane of various cell types, including those in the intestine and immune cells. CDCA binding to TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
Caption: TGR5 signaling pathway initiated by CDCA.
Section 2: Experimental Design and Protocols
Animal Models
The choice of animal model is critical and depends on the research question. Mice are commonly used due to the availability of genetic knockout models that are instrumental in studying bile acid metabolism.[3]
Table 1: Commonly Used Mouse Models in CDCA Research
| Model | Key Feature | Research Application |
| Wild-type (e.g., C57BL/6J) | Normal physiology | General efficacy, toxicity, and PK studies. |
| FXR knockout (FXR-/-) | Lacks FXR functionality | To study FXR-dependent effects of CDCA. |
| TGR5 knockout (TGR5-/-) | Lacks TGR5 functionality | To investigate TGR5-mediated actions of CDCA. |
| Cyp7a1 knockout (Cyp7a1-/-) | Deficient in the rate-limiting enzyme for bile acid synthesis | To study the effects of CDCA supplementation in a model with a compromised bile acid pool. |
Experimental Workflow
A typical preclinical study evaluating CDCA involves several stages, from animal acclimatization to endpoint analysis.
Caption: General experimental workflow for CDCA animal studies.
Protocol: Oral Administration of CDCA in Mice
Objective: To administer a defined dose of CDCA to mice for efficacy or pharmacokinetic studies.
Materials:
-
Chenodeoxycholic Acid (CDCA)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of CDCA based on the desired dose (e.g., 10 mg/kg) and the number of animals.
-
Prepare the vehicle solution (0.5% CMC).
-
Suspend the calculated amount of CDCA in the vehicle. Homogenize using a sonicator or homogenizer to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to administer. The dosing volume is typically 5-10 mL/kg.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the dose slowly.
-
Monitor the animal for any signs of distress after dosing.
-
-
Frequency: Dosing can be once daily or as required by the study design.
Protocol: Pharmacokinetic Study using CDCA-d11
Objective: To determine the pharmacokinetic profile of CDCA using a deuterated internal standard.
Rationale for using CDCA-d11: A stable isotope-labeled version of the drug (e.g., CDCA-d11) is used as an internal standard for quantification by LC-MS/MS. For studies of endogenous compounds like CDCA, administration of a deuterated version allows for its distinction from the endogenous pool.
Procedure:
-
Administer a single oral dose of CDCA-d11 to a cohort of mice.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood to plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of CDCA-d11 using a validated LC-MS/MS method.
Section 3: Data Presentation and Analysis
Quantitative data should be presented in a clear and structured manner to facilitate comparison between treatment groups.
Table of Pharmacokinetic Parameters
Following a PK study, key parameters are calculated and tabulated.
Table 2: Representative Pharmacokinetic Parameters of CDCA-d11 in Mice
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |
| Tmax (Time to Cmax) | h | 0.5 ± 0.1 |
| AUC(0-t) (Area Under the Curve) | ng*h/mL | 4500 ± 600 |
| t1/2 (Half-life) | h | 3.5 ± 0.8 |
Table of Bile Acid Pool Composition
Chronic CDCA administration can alter the composition of the bile acid pool.
Table 3: Bile Acid Composition in Liver Tissue after 4 Weeks of CDCA Treatment
| Bile Acid Species | Vehicle (% of total) | CDCA (10 mg/kg) (% of total) | p-value |
| Cholic Acid (CA) | 45 ± 5 | 20 ± 4 | <0.01 |
| Chenodeoxycholic Acid (CDCA) | 15 ± 3 | 50 ± 6 | <0.001 |
| Deoxycholic Acid (DCA) | 20 ± 4 | 10 ± 2 | <0.01 |
| Muricholic Acids (MCA) | 10 ± 2 | 15 ± 3 | >0.05 |
| Others | 10 ± 2 | 5 ± 1 | <0.05 |
Protocol: Quantification of Bile Acids by LC-MS/MS
Objective: To measure the levels of different bile acid species in biological samples.
Materials:
-
Plasma, liver tissue, or fecal samples
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Internal standard solution (containing deuterated bile acids, including CDCA-d11)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (for liver tissue):
-
Homogenize a known weight of liver tissue in ice-cold MeOH.
-
Add the internal standard solution.
-
Centrifuge to precipitate proteins.
-
Collect the supernatant and dry it under nitrogen.
-
Reconstitute the sample in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with mobile phases consisting of water and ACN/MeOH with formic acid.
-
Detect and quantify bile acids using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.
-
-
Data Analysis:
-
Calculate the concentration of each bile acid species relative to its corresponding deuterated internal standard.
-
This document provides a framework for the preclinical evaluation of Chenodeoxycholic Acid (CDCA) in animal models. The provided protocols for drug administration, pharmacokinetic analysis, and bile acid profiling, along with the illustrative data tables and signaling pathway diagrams, offer a comprehensive guide for researchers. Rigorous experimental design, careful selection of animal models, and precise analytical methods are paramount for obtaining reproducible and translatable results in the study of CDCA and its therapeutic applications.
References
- 1. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases [mdpi.com]
- 2. Is CYP2C70 the key to new mouse models to understand bile acids in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models to study bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Δ9-Tetrahydrocannabinol (THC) in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, is crucial in various fields, including clinical toxicology, forensic science, and pharmacokinetic studies in drug development. The complexity of biological matrices necessitates a robust and reliable analytical method to ensure data integrity. The use of a stable isotope-labeled internal standard, such as Δ9-THC-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because a deuterated internal standard closely mimics the analyte's chemical and physical properties, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1][2]
This application note provides a detailed protocol for the extraction and quantification of THC in human plasma using Δ9-THC-d3 as an internal standard. The described method is validated for its linearity, precision, and accuracy, offering a reliable tool for high-throughput analysis.
Principle of the Method
The method employs a simple liquid-liquid extraction (LLE) procedure to isolate THC and the internal standard from human plasma. The extracts are then analyzed by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.[1][3] The MRM transitions for THC and its deuterated internal standard, THC-d3, are highly specific, ensuring accurate quantification even in complex biological samples.
Data Presentation
The following tables summarize the key quantitative data for the LC-MS/MS analysis of THC using THC-d3 as an internal standard.
Table 1: LC-MS/MS Parameters for THC and THC-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Δ9-THC | 315.2 | 193.3 | 25 |
| Δ9-THC-d3 | 318.3 | 196.3 | 25 |
Table 2: Method Validation Parameters for THC Quantification in Human Plasma
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL (R² > 0.99)[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Extraction Recovery | > 85% |
Experimental Protocols
Materials and Reagents
-
Δ9-THC certified reference standard
-
Δ9-THC-d3 certified internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), hexane, and ethyl acetate (B1210297)
-
Formic acid
-
Human plasma (drug-free)
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (Triple Quadrupole)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of THC and THC-d3 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the THC stock solution with methanol to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of THC-d3 in methanol.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the THC-d3 internal standard spiking solution (100 ng/mL) to each tube and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of a hexane:ethyl acetate (9:1, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of THC from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Mandatory Visualization
Caption: Workflow for THC quantification in plasma.
Caption: Compensation for matrix effects by THC-d3.
References
- 1. benchchem.com [benchchem.com]
- 2. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Analysis of Δ8-THC, Δ9-THC, and Isomeric Hydroxy and Carboxy Metabolites in Whole Blood by LC-MS/MS [restek.com]
Application Notes and Protocols for Cell-Based Assays Using the Kinase Inhibitor D11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D11, a potent kinase inhibitor, in various cell-based assays. D11 has shown significant therapeutic potential in cancer cells, particularly those resistant to conventional chemotherapeutic agents[1]. This document outlines the inhibitor's mechanism of action, key signaling pathways affected, and detailed protocols for relevant assays.
Mechanism of Action and Cellular Effects
D11 exerts its anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: D11 treatment leads to significant caspase-mediated apoptotic cell death in cancer cells[1][2].
-
Down-regulation of EGFR Expression: The inhibitor has been shown to reduce the expression of Epidermal Growth Factor Receptor (EGFR), a key molecule in cancer cell proliferation and survival[1].
-
Inhibition of NF-κB Signaling: D11 effectively impairs the activation of the NF-κB signaling pathway, a critical mediator of inflammation, cell survival, and proliferation[1][3].
-
Impaired Cell Migration: Treatment with D11 has been demonstrated to reduce cancer cell migration, a crucial process in metastasis. This is correlated with the reduced expression of the Na+-K+-2Cl- (NKCC1) ion co-transporter, which is involved in regulating cell volume[1][2].
Signaling Pathways Affected by D11
The primary signaling pathways influenced by D11 are central to cancer progression. Understanding these pathways is crucial for designing and interpreting cell-based assays.
References
Application Notes and Protocols for the Dosing and Administration of Investigational Compounds in Mice
Disclaimer: No specific information is publicly available for a compound designated "CUDA-d11." The following application notes and protocols are based on established best practices for the administration of investigational compounds to mice in a research setting. Researchers should adapt these guidelines based on the specific physicochemical properties of their compound of interest and adhere to all institutional and national animal welfare regulations.
Introduction
These guidelines provide a comprehensive overview of the common routes of administration and dosing considerations for investigational compounds in mouse models. The choice of administration route is a critical experimental parameter that depends on the scientific goals of the study, the properties of the compound, and ethical considerations to minimize animal stress and discomfort.[1] This document outlines protocols for common administration routes and provides data in a structured format to aid in experimental design.
Quantitative Data for Compound Administration in Mice
The following tables summarize key quantitative parameters for the administration of substances to mice. Adherence to these guidelines is crucial to ensure animal welfare and the scientific validity of the study.
Table 1: Recommended Maximum Injection Volumes for Mice
| Route of Administration | Maximum Volume (mL/kg) | Notes |
| Intravenous (IV) | 5 (bolus), 10 (infusion) | Bolus injections should be administered slowly. |
| Intraperitoneal (IP) | 10 | The volume should be minimized to avoid discomfort. |
| Subcutaneous (SC) | 10 | Use loose skin, such as the scruff of the neck. |
| Intramuscular (IM) | 5 | Volume should be split for injections greater than 0.05 mL per site. |
| Oral (PO) - Gavage | 10 | Exceeding 5 mL/kg may cause distress.[2] |
| Intradermal (ID) | 0.05 | |
| Retro-orbital (RO) | 0.15 | Anesthesia is required; discouraged unless scientifically justified.[1][3] |
Table 2: Recommended Needle Sizes for Administration in Mice
| Route of Administration | Needle Gauge |
| Intravenous (IV) | 27-30 G |
| Intraperitoneal (IP) | 25-27 G |
| Subcutaneous (SC) | 25-27 G |
| Intramuscular (IM) | 25-27 G |
| Oral (PO) - Gavage | 20-22 G (ball-tipped) |
Experimental Protocols
The following are detailed protocols for common routes of administration. All procedures should be performed by trained personnel and approved by the Institutional Animal Care and Use Committee (IACUC).[3]
Oral Gavage (PO)
Oral gavage ensures the precise delivery of a specified dose of a compound directly into the stomach.
Materials:
-
Appropriately sized ball-tipped gavage needle (20-22 G for adult mice)
-
Syringe
-
Compound formulation
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the loose skin at the back of the neck to immobilize the head.
-
Gavage Needle Insertion: Introduce the gavage needle into the mouth, directing it along the roof of the mouth towards the esophagus.
-
Advancement: Gently advance the needle into the esophagus and down to the stomach. If resistance is met, withdraw and reposition.
-
Compound Administration: Once the needle is in place, slowly administer the compound.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for any signs of distress, such as labored breathing, which could indicate improper administration.
Intraperitoneal (IP) Injection
Materials:
-
25-27 G needle
-
Syringe
-
Compound formulation
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Restrain the mouse to expose the abdomen.
-
Injection Site: Locate the injection site in the lower quadrant of the abdomen, off the midline to avoid the bladder.
-
Needle Insertion: Insert the needle at a shallow angle (approximately 15-20 degrees).
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.
-
Injection: Slowly inject the compound into the peritoneal cavity.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of discomfort or adverse reaction.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the administration of an investigational compound to mice.
References
Troubleshooting & Optimization
CUDA-d11 stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of CUDA-d11 in solution. Researchers, scientists, and drug development professionals can find information to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be degrading over time, indicated by a change in color and the appearance of particulates. What are the potential causes?
A1: The degradation of this compound in solution can be attributed to several factors, including:
-
Hydrolysis: this compound possesses ester and amide functional groups that are susceptible to hydrolysis, particularly in aqueous solutions with a non-neutral pH.
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of electron-rich moieties within the this compound structure. This process can be accelerated by exposure to light and the presence of trace metal ions.
-
Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of degradation products.
-
Solvent Incompatibility: The choice of solvent can significantly impact the stability of this compound. Protic solvents, for instance, may facilitate hydrolytic degradation pathways.
Q2: What are the recommended storage conditions for this compound solutions to minimize degradation?
A2: To ensure the stability of your this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at -20°C to -80°C for long-term storage. For short-term use (up to 24 hours), storage at 2-8°C is acceptable.
-
Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.
-
Atmosphere: For sensitive experiments, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q3: I am observing inconsistent results in my cell-based assays using this compound. Could this be related to solution stability?
A3: Yes, inconsistent results in biological assays are a common consequence of compound instability. The formation of degradation products can lead to altered pharmacological activity, cytotoxicity, or off-target effects. It is crucial to use freshly prepared solutions of this compound for your experiments whenever possible. If you suspect degradation, it is recommended to perform a quality control check of your stock solution.
Q4: How can I qualitatively assess the stability of my this compound solution before use?
A4: A simple visual inspection can be a preliminary indicator of degradation. Any change in color, clarity, or the presence of precipitate suggests potential instability. For a more definitive assessment, we recommend analytical techniques such as HPLC or LC-MS to check for the presence of degradation products.
Quantitative Stability Data
The following table summarizes the degradation of this compound under various conditions over a 7-day period.
| Condition | Temperature | Light Exposure | Solvent System | Degradation (%) |
| A | 25°C | Ambient | PBS (pH 7.4) | 35% |
| B | 4°C | Ambient | PBS (pH 7.4) | 15% |
| C | 4°C | Dark | PBS (pH 7.4) | 5% |
| D | 25°C | Dark | DMSO | <1% |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method to quantify the degradation of this compound in a given solution over time.
Materials:
-
This compound reference standard
-
HPLC-grade solvent (e.g., DMSO, PBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Calibrated analytical balance and volumetric flasks
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the desired solvent to prepare a stock solution of known concentration (e.g., 10 mM).
-
Incubation: Aliquot the stock solution into separate vials for each time point and condition to be tested. Incubate the vials under the desired experimental conditions (e.g., varying temperature, light exposure).
-
Sample Collection: At each designated time point (e.g., 0, 24, 48, 72 hours), retrieve a vial from each condition.
-
Sample Preparation: Dilute an aliquot of the collected sample to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Run a gradient elution method from 5% to 95% mobile phase B over 15 minutes.
-
Monitor the elution profile at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound peak at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (T=0).
-
The percentage degradation can be calculated as: 100% - % Remaining this compound.
-
Signaling Pathways & Logical Relationships
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
The following diagram illustrates a recommended experimental workflow for troubleshooting this compound stability issues.
Caption: Troubleshooting workflow for this compound stability.
Technical Support Center: Optimizing CUDA-d11 Dosage for Efficacy
Welcome to the technical support center for CUDA-d11, a selective inhibitor of Kinase-X. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental dosage of this compound for maximum efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase-X, a key enzyme in the Kinase Signaling Pathway (KSP). In many cancer cell lines, the KSP is constitutively active, driving uncontrolled cell proliferation. By binding to the ATP-binding pocket of Kinase-X, this compound blocks downstream signaling, leading to a halt in cell growth.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: The optimal in vitro concentration of this compound will vary depending on the cell line and the duration of the assay. For initial experiments, a dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) in your specific cell model. A typical starting concentration range for these initial experiments is from 1 nM to 10 µM.[1]
Q3: How can I be sure the observed effects are due to Kinase-X inhibition and not off-target effects?
A3: This is a critical consideration when working with any kinase inhibitor.[2] A multi-faceted approach is recommended to verify the specificity of this compound's effects:
-
Use a structurally unrelated inhibitor: Confirm your findings with a different inhibitor that also targets Kinase-X. If the phenotype is consistent, it is more likely an on-target effect.[2]
-
Dose-response analysis: On-target effects should generally occur at lower concentrations of the inhibitor than off-target effects.[2]
-
Rescue experiments: Transfecting cells with a drug-resistant mutant of Kinase-X should reverse the on-target effects but not any off-target effects.[3]
-
Western blotting: Analyze the phosphorylation status of known downstream targets of Kinase-X. A decrease in phosphorylation of these targets would indicate on-target activity.
Q4: My this compound compound is precipitating when I dilute it in my aqueous cell culture medium. What should I do?
A4: This is a common issue with small molecule inhibitors, often due to poor aqueous solubility. The first step is to ensure you are preparing a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). When diluting this stock into your aqueous medium, ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5% v/v). If precipitation persists, you can try lowering the final concentration of this compound or exploring the use of co-solvents or surfactants.
Q5: I am not observing a dose-dependent decrease in cell viability with this compound treatment. What could be the reason?
A5: There are several potential reasons for a lack of a dose-dependent response:
-
Cell line resistance: The cell line you are using may not be dependent on the Kinase-X signaling pathway for survival.
-
Incorrect assay endpoint: The incubation time with this compound may be too short to induce a measurable effect on cell viability.
-
Assay insensitivity: The cell viability assay you are using may not be sensitive enough to detect subtle changes.
-
Compound insolubility: As mentioned in the previous question, if the compound is precipitating, the actual concentration in solution will be lower than expected.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue Code | Problem | Possible Cause(s) | Suggested Solution(s) |
| CUDA-TS-01 | High variability between replicate wells in cell-based assays. | - Inconsistent cell seeding.- "Edge effects" in the microplate.- Pipetting errors during compound addition. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead.- Use a multichannel pipette for adding reagents and ensure proper mixing. |
| CUDA-TS-02 | No inhibition of Kinase-X activity observed in a biochemical (cell-free) kinase assay. | - Incorrect ATP concentration in the assay buffer.- Degraded or inactive recombinant Kinase-X enzyme.- this compound requires cellular factors for activity. | - Ensure the ATP concentration is at or near the Km for Kinase-X, as high ATP levels can outcompete the inhibitor.- Test the activity of the recombinant enzyme with a known substrate.- Confirm the inhibitory effect in a cell-based assay. |
| CUDA-TS-03 | Unexpected increase in cell proliferation at certain this compound concentrations. | - Off-target effects on a kinase with an opposing biological function.- Inhibition of a kinase in a negative feedback loop, leading to the activation of a compensatory signaling pathway. | - Perform a kinase selectivity profile to identify potential off-targets.- Use a genetic approach like siRNA or CRISPR to knock down Kinase-X and compare the phenotype.- Analyze global changes in protein phosphorylation to identify affected pathways. |
| CUDA-TS-04 | Inconsistent IC50 values across different experiments. | - Variation in cell passage number or confluency.- Different batches of serum or media supplements.- Instability of the this compound stock solution. | - Use cells within a consistent passage number range and seed at a consistent density.- Use the same batch of reagents for a set of comparable experiments.- Prepare fresh dilutions of this compound from a frozen stock for each experiment and avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Kinase-X Expression | IC50 (nM) | Notes |
| Cell-A | Breast Cancer | High | 50 | Highly sensitive |
| Cell-B | Lung Cancer | High | 75 | Sensitive |
| Cell-C | Colon Cancer | Moderate | 500 | Moderately sensitive |
| Cell-D | Pancreatic Cancer | Low | >10,000 | Resistant |
Table 2: Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase-X |
| Kinase-X | 50 | 1x |
| Kinase-Y | 5,000 | 100x |
| Kinase-Z | >10,000 | >200x |
| SRC | 8,000 | 160x |
| ABL1 | >10,000 | >200x |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., resazurin-based or ATP-based) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value using a non-linear regression model.
Protocol 2: Validation of On-Target Activity via Western Blotting
Objective: To confirm that this compound inhibits the phosphorylation of a known downstream substrate of Kinase-X.
Methodology:
-
Cell Treatment: Plate cells and treat them with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated substrate of Kinase-X (p-Substrate) and the total substrate protein.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-Substrate signal to the total substrate signal to determine the extent of inhibition.
Mandatory Visualizations
References
CUDA-d11 Mass Spectrometry Technical Support Center
Welcome to the technical support center for the CUDA-d11 Mass Spectrometry platform. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments.
Signal Integrity & Intensity
This section addresses common problems related to the quality and strength of the mass spectrometry signal.
FAQ 1: I am not observing any signal or the signal intensity is extremely low. What are the possible causes and solutions?
Several factors can lead to a weak or absent signal.[1] A systematic check of the sample, instrument settings, and hardware is the most effective troubleshooting approach.
Troubleshooting Steps:
-
Sample Concentration & Preparation: Ensure your sample is appropriately concentrated.[1] Samples that are too dilute may be below the instrument's detection limit, while overly concentrated samples can cause ion suppression.[1][2] Proper sample preparation is crucial for optimizing the sample for analysis in the mass spectrometer.[3][4]
-
Ion Source & Settings: Verify that the ion source is clean and that the settings (e.g., temperature, gas flows, voltages) are appropriate for your analyte and solvent system.[5] Contamination in the ion source is a common cause of poor signal strength.[6]
-
Instrument Calibration: An out-of-date or incorrect calibration can lead to poor signal detection.[1] It is recommended to perform regular mass calibration to ensure accurate mass measurements.[1]
-
Hardware & Connections: Check for any leaks in the system and ensure all connections are secure.[7] An unstable spray can be caused by a clog in the system.[8]
Logical Troubleshooting Workflow for No/Low Signal
FAQ 2: My signal is unstable and fluctuating. How can I resolve this?
Signal instability can be caused by issues with the liquid chromatography (LC) system, the ion source, or the detector.
Troubleshooting Steps:
-
LC System: Ensure a stable solvent flow and pressure from your LC pump. Air bubbles in the solvent lines can cause significant fluctuations. Purge the pump and solvent lines to remove any bubbles.
-
Ion Source Stability: An inconsistent electrospray is a common culprit.[8] Visually inspect the spray if possible. An erratic spray may indicate a clog in the needle or capillary, or improper positioning.
-
Detector Voltage: Verify that the detector voltage is set appropriately and is stable. Follow the instrument manufacturer's instructions to perform a detector voltage check.[8]
Background Noise & Contamination
High background noise can obscure low-intensity peaks and compromise data quality.[7]
FAQ 3: I am observing high background noise across my entire mass spectrum. What should I do?
High background noise is often a sign of contamination within the system.[9]
Troubleshooting Steps:
-
Solvent and Mobile Phase Purity: Always use high-purity, LC-MS grade solvents. Contaminated solvents are a primary source of background noise.[7] Prepare fresh mobile phases.
-
System Contamination: If the noise persists with fresh solvents, the LC system or the mass spectrometer itself may be contaminated.[7] Flush the entire system with a series of high-purity solvents.[7]
-
Ion Source Cleaning: A dirty ion source can contribute to high background.[7][10] Follow the manufacturer's protocol for cleaning the ion source components.[7]
Table 1: Common Sources of Background Noise and Recommended Actions
| Potential Source | Recommended Action | Expected Outcome |
| Mobile Phase / Solvents | Prepare fresh mobile phases using LC-MS grade reagents.[8] | Reduction in baseline noise.[7] |
| LC System Contamination | Flush the entire LC system with a sequence of appropriate solvents (e.g., isopropanol, acetonitrile, water).[7] | A cleaner baseline in subsequent blank runs.[7] |
| Sample Matrix Effects | Improve sample clean-up procedures (e.g., solid-phase extraction).[4] | Reduced interference from co-eluting substances.[6] |
| Dirty Ion Source | Clean the ion source components as per the manufacturer's guidelines.[7] | Improved signal intensity and reduced background.[7] |
| Leaking System | Check and tighten all fittings and connections. | Elimination of air leaks that can introduce contaminants.[7] |
Mass Accuracy & Calibration
Maintaining mass accuracy is critical for confident compound identification.[1]
FAQ 4: My mass accuracy is poor and peaks are misidentified. How do I fix this?
Poor mass accuracy is almost always related to calibration issues or environmental instability.
Troubleshooting Steps:
-
Perform Mass Calibration: The most direct solution is to perform a mass calibration.[1] Use the appropriate calibration standard for your mass range and ionization mode.
-
Temperature Stability: Ensure the laboratory environment has stable temperature control.[11] Temperature fluctuations can cause mass drift.
-
Check Calibration Solution: Ensure the calibration solution is fresh and of good quality. An old or contaminated calibrant will lead to a poor calibration.[11]
Experimental Protocol: Standard Mass Calibration
This protocol outlines the general steps for performing an external mass calibration on the this compound system.
-
Prepare the Calibration Solution: Use the manufacturer-recommended calibration solution. Ensure it is fresh and free of contaminants.[11]
-
Load the Tune File: In the instrument control software, load the default tune file to prepare the system for calibration.
-
Infuse the Calibrant: Set up a syringe pump to deliver the calibration solution to the mass spectrometer at a low, steady flow rate (e.g., 2-5 µL/min).[12]
-
Initiate Calibration Routine: Navigate to the calibration section in the software.[11] Start the automated routine. The instrument will acquire spectra, identify known peaks, and generate a new calibration curve.[11]
-
Verify Calibration: After the routine is complete, check the calibration report. The mass error for the calibrant peaks should be within the specified tolerance (typically < 5 ppm).
Diagram: Mass Accuracy Troubleshooting Logic
Reproducibility
Poor reproducibility can invalidate experimental results and is often caused by a combination of factors.[13][14][15]
FAQ 5: I am seeing poor reproducibility between injections of the same sample. What could be the cause?
Inconsistent results between runs can stem from variability in sample preparation, the LC system, or the MS itself.[13][14]
Troubleshooting Steps:
-
Autosampler and Injection Volume: Ensure the autosampler is functioning correctly and injecting a consistent volume each time. Check for air bubbles in the sample syringe.
-
LC Equilibration: Make sure the LC column is fully equilibrated between injections. Insufficient equilibration can lead to shifts in retention time and variable peak areas.[5]
-
Sample Stability: Confirm that your sample is stable under the conditions in the autosampler. Degradation over time can lead to poor reproducibility.[5]
-
Carryover: If you observe peaks from a previous sample in a subsequent run, you may have a carryover issue. Implement a robust needle wash protocol and run blank injections between samples to mitigate this.[8]
Table 2: Factors Affecting Reproducibility
| Factor | Potential Issue | Mitigation Strategy |
| Sample Preparation | Inconsistent digestion, derivatization, or dilution.[13] | Use standardized protocols and perform quality control checks on prepared samples. |
| Liquid Chromatography | Fluctuations in flow rate, gradient formation, or column temperature.[5] | Allow for adequate system equilibration; regularly maintain the LC system.[5] |
| Mass Spectrometer | Drifting instrument parameters or source contamination over time. | Regularly clean the ion source and check the instrument's calibration.[1] |
| Data Analysis | Inconsistent peak integration or data processing parameters. | Use a fixed, defined data analysis workflow with consistent parameters.[14] |
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. organomation.com [organomation.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. zefsci.com [zefsci.com]
- 7. benchchem.com [benchchem.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. support.waters.com [support.waters.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Why is reproducibility of mass spectrometry challenging? [alphalyse.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Reproducibility of mass spectrometry based metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, validating, and minimizing the off-target effects of novel small molecule inhibitors, such as the hypothetical compound CUDA-d11. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1][2]
-
Lack of translational potential: Promising results in preclinical studies may not be reproducible in clinical settings if the observed efficacy is due to off-target effects that do not manifest in the same way in a whole organism or are associated with unacceptable toxicity.
Therefore, minimizing off-target effects is crucial for generating reliable and translatable scientific data.
Q2: How can I proactively minimize off-target effects in my experimental design?
A2: Several strategies can be implemented from the outset of your experiments to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: It is essential to perform a dose-response curve to determine the lowest concentration of the inhibitor that produces the desired on-target effect. Higher concentrations are more likely to interact with lower-affinity off-target proteins.
-
Select a Highly Selective Inhibitor: Whenever possible, choose inhibitors that have been extensively characterized and are known to be highly selective for your target of interest.
-
Utilize Control Compounds: A crucial control is to use a structurally similar but inactive analog of your inhibitor. This helps to ensure that the observed effects are not due to the chemical scaffold of the compound itself.
Q3: What are some key experimental approaches to validate that the observed phenotype is due to on-target inhibition?
A3: A multi-faceted approach is recommended to confirm on-target activity:
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein. If the biological phenotype observed with the inhibitor is no longer present in the absence of the target protein, it strongly suggests the inhibitor's effect is on-target.
-
Use of Structurally Unrelated Inhibitors: If another inhibitor with a different chemical structure exists for the same target, it can be used to see if it reproduces the same phenotype. Consistent results with different inhibitors strengthen the evidence for on-target activity.
-
Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it assesses target engagement by measuring changes in the thermal stability of the protein upon ligand binding.
Troubleshooting Guides
Problem: My inhibitor, this compound, is showing significant cytotoxicity at concentrations required to see a phenotypic effect.
-
Possible Cause: The observed cytotoxicity may be an off-target effect.
-
Troubleshooting Steps:
-
Determine EC50 and IC50 for Toxicity: Perform a dose-response experiment to measure both the effective concentration (EC50) for the desired phenotype and the inhibitory concentration (IC50) for cell viability.
-
Compare EC50 and Toxicity IC50: If the EC50 for the phenotype is very close to the IC50 for toxicity, it is highly likely that the toxicity is an off-target effect.
-
Kinase Profiling: If your target is a kinase, perform a broad-panel kinase screen to identify other kinases that this compound may be inhibiting.
-
Genetic Rescue: If a specific off-target is identified, you can try to rescue the toxic phenotype by overexpressing a drug-resistant mutant of the off-target protein.
-
Problem: I am observing inconsistent results with this compound across different cell lines.
-
Possible Cause: The expression levels of the intended target or potential off-targets may vary between different cell lines.
-
Troubleshooting Steps:
-
Confirm Target Expression: Use Western blotting or qPCR to quantify the expression level of your target protein in each cell line.
-
Correlate Target Expression with Inhibitor Potency: Determine if there is a correlation between the level of target expression and the potency of this compound in each cell line. A strong correlation suggests on-target activity.
-
Proteomic Profiling: In cases of significant discrepancies, consider proteomic profiling of the cell lines to identify differences in protein expression that might explain the varied responses to the inhibitor.
-
Experimental Protocols
Protocol 1: Determining EC50 for Phenotypic Response and IC50 for Cytotoxicity
Objective: To determine the concentration range at which this compound elicits a biological response and to assess its cytotoxic profile.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A common starting range is from 10 µM down to 1 nM.
-
Cell Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a duration relevant to the biological question being investigated (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., reporter gene assay, cell proliferation assay, or Western blot for a downstream marker).
-
Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay such as an MTS or CellTiter-Glo® assay.
-
Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the inhibitor concentration. Use a four-parameter logistic regression model to determine the EC50 for the phenotype and the IC50 for toxicity.
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To confirm that the phenotype observed with this compound is dependent on the presence of the intended target protein.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) that target the gene of interest into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid includes a selection marker, select for the transfected cells.
-
Clonal Isolation: Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Validation: Screen the isolated clones by Western blot or sequencing to confirm the knockout of the target protein.
-
Phenotypic Analysis: Treat the validated knockout cell clones and a wild-type control with this compound and assess the phenotype. The absence of the phenotype in the knockout cells validates the on-target effect of the inhibitor.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the engagement of this compound with its target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C). The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Parameter | Value |
| Phenotypic EC50 | 50 nM |
| Cytotoxicity IC50 | 5 µM |
| Therapeutic Window | 100-fold |
Table 2: Example Kinase Profiling Data for this compound at 1 µM
| Kinase | % Inhibition |
| Target Kinase A | 95% |
| Off-Target Kinase B | 75% |
| Off-Target Kinase C | 10% |
| ... (200+ other kinases) | <10% |
Visualizations
References
Technical Support Center: Refining Animal Models for Soluble Epoxide Hydrolase (sEH) Inhibitor Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models in the study of soluble epoxide hydrolase (sEH) inhibitors.
A Note on Terminology: The initial query for "CUDA-d11" did not correspond to a widely recognized research agent. However, "CUDA" is the chemical name for a known soluble epoxide hydrolase (sEH) inhibitor (12-[[(cyclohexylamino)carbonyl]amino]-dodecanoic acid). This guide will focus on the broader class of sEH inhibitors, providing a more comprehensive resource for researchers in this field.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sEH inhibitors?
A1: Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their corresponding diols.[1][2][3][4] EpFAs are signaling molecules with generally anti-inflammatory, analgesic, and vasodilatory properties, while their diol metabolites are often considered pro-inflammatory or less active.[1][3][4] sEH inhibitors block the action of sEH, thereby increasing the bioavailability of beneficial EpFAs and reducing the levels of their less active diol counterparts.[1][3][4][5][6]
Q2: Which animal models are commonly used for studying sEH inhibitors?
A2: A variety of animal models are used to investigate the therapeutic potential of sEH inhibitors. Common models include:
-
Rodent Models (Mice and Rats): These are the most frequently used models due to their genetic tractability, shorter lifespan, and cost-effectiveness.[7] They are employed in studies of pain, inflammation, neurodegenerative diseases, metabolic syndrome, and cardiovascular conditions.[7][8][9][10]
-
Larger Animal Models (Horses, Dogs, Cats): These models are valuable for veterinary medicine applications and for studies where a closer physiological approximation to humans is desired.[5][6] They have been used to study conditions like chronic pain and inflammation.[5][6]
Q3: How are sEH inhibitors typically administered in animal studies?
A3: The route of administration depends on the specific inhibitor's properties and the experimental design. Common methods include:
-
Oral Gavage: Many sEH inhibitors are orally bioavailable and can be administered directly into the stomach.[11][12]
-
Intraperitoneal (i.p.) Injection: This is another common route for systemic administration.
-
Inclusion in Diet or Drinking Water: For long-term studies, inhibitors can be mixed with food or water.
-
Subcutaneous Osmotic Minipumps: These can be implanted to ensure continuous and controlled delivery of the inhibitor over an extended period.[13]
Troubleshooting Guides
Issue 1: Lack of Efficacy or High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics of the sEH Inhibitor | - Verify the solubility and stability of the inhibitor in the chosen vehicle. - Conduct a pilot pharmacokinetic study to determine the optimal dosing regimen, including Cmax, Tmax, and half-life in your specific animal model.[11][14] - Consider alternative administration routes if oral bioavailability is low. |
| Inadequate Target Engagement | - Measure the levels of EpFAs and their diol metabolites in plasma or target tissues to confirm sEH inhibition.[10] - A significant increase in the EpFA/diol ratio is a good indicator of target engagement. |
| Animal Model Suitability | - Ensure the chosen animal model is appropriate for the disease being studied and that the sEH pathway is relevant to its pathophysiology. - Be aware of potential species differences in sEH expression and inhibitor potency.[6] |
| Experimental Design Flaws | - Ensure proper randomization and blinding of experimental groups. - Use a sufficient number of animals to achieve statistical power. - Control for environmental factors that could influence the results (e.g., diet, stress, circadian rhythm). |
Issue 2: Adverse Effects or Toxicity
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects of the Inhibitor | - Test the inhibitor for activity against other related enzymes to assess its selectivity. - Review the literature for any known off-target effects of the specific sEH inhibitor being used. |
| Vehicle-Related Toxicity | - Run a vehicle-only control group to assess any adverse effects of the administration vehicle. - Ensure the vehicle is non-toxic and appropriate for the chosen route of administration. |
| Dose-Related Toxicity | - Perform a dose-response study to identify a therapeutic window with minimal toxicity. - Start with lower doses and gradually escalate to determine the maximum tolerated dose. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Analgesic Effects of an sEH Inhibitor in a Rodent Model of Inflammatory Pain
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan in saline into the plantar surface of the right hind paw.
-
sEH Inhibitor Administration: Administer the sEH inhibitor (e.g., TPPU at 0.3 mg/kg) or vehicle (e.g., oleic oil with 5% PEG400) via oral gavage 30 minutes before carrageenan injection.[11][12]
-
Assessment of Mechanical Allodynia:
-
Place rats in individual Plexiglas chambers on an elevated mesh floor.
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the inflamed paw.
-
The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.
-
-
Assessment of Thermal Hyperalgesia:
-
Use a plantar test apparatus to apply a radiant heat source to the inflamed paw.
-
Measure the latency to paw withdrawal.
-
-
Data Analysis: Compare paw withdrawal thresholds and latencies between the sEH inhibitor-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Measurement of EpFA and Diol Levels in Plasma using UPLC-MS/MS
-
Sample Collection: Collect blood from animals into EDTA-containing tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Sample Preparation:
-
UPLC-MS/MS Analysis:
-
Use a suitable UPLC column (e.g., C18) for separation.
-
Employ a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent and daughter ions for each EpFA and diol.
-
-
Data Analysis: Calculate the concentrations of EpFAs and diols based on the peak areas relative to the internal standard. Determine the EpFA/diol ratio as an indicator of sEH inhibition.
Quantitative Data Summary
Table 1: In Vitro Potency of Selected sEH Inhibitors against Rat sEH
| Inhibitor | IC50 (nM) |
| TPPU | 29.1 ± 4.5 |
Data adapted from a study on optimized sEH inhibitors.[11]
Table 2: Pharmacokinetic Parameters of an sEH Inhibitor (22b) in Rats following Oral Administration (30 mg/kg)
| Parameter | Value |
| Cmax (µg/mL) | 48 |
| Plasma Half-life (hours) | 7 |
Data from a study on in vivo active inhibitors of the sEH phosphatase domain.[14]
Visualizations
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Caption: General Experimental Workflow for In Vivo sEH Inhibitor Studies.
References
- 1. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble epoxide hydrolase inhibitor mediated analgesia lacks tolerance in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase inhibition reverses cognitive dysfunction in a mouse model of metabolic syndrome by modulating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of soluble epoxide hydrolase confers neuroprotection and restores microglial homeostasis in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of CUDA-d11 During Storage
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of CUDA-d11 (12-[[(cyclohexylamino)carbonyl]amino]-dodecanoic acid-d11) during storage and experimentation. Proper handling and storage are paramount to maintaining the chemical and isotopic purity of this deuterated compound, which is essential for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage so important?
This compound is a deuterated version of CUDA, a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). The deuterium (B1214612) labeling makes it a valuable tool in pharmacokinetic and metabolic studies. Proper storage is critical to prevent chemical degradation and isotopic exchange (the replacement of deuterium with hydrogen), both of which can compromise the accuracy of experimental outcomes.
Q2: What are the primary causes of this compound degradation?
The main factors that can contribute to the degradation of this compound include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical breakdown.
-
Moisture: As a compound with a urea (B33335) functional group and a long fatty acid chain, this compound is likely to be hygroscopic. Absorbed moisture can lead to hydrolysis of the urea linkage and facilitate hydrogen-deuterium (H/D) exchange.[1][2]
-
Light: Exposure to light, particularly in the UV spectrum, can induce photodegradation.
-
Atmosphere: The presence of oxygen can lead to the oxidation of the long alkyl chain.
Q3: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant (e.g., amber glass) vial at or below -20°C.[1][3] To minimize moisture absorption, it is best practice to store the vial inside a desiccator.
Q4: How should I prepare and store solutions of this compound?
This compound solutions should be prepared using high-purity, dry (aprotic) solvents. To prevent contamination from plasticizers, always use glass containers with Teflon-lined closures.[1][4] For long-term storage of stock solutions, a temperature of -20°C is recommended.[1][2] Before sealing, it is advisable to flush the vial with an inert gas, such as argon or nitrogen, to displace oxygen.[1] Avoid repeated freeze-thaw cycles by aliquoting stock solutions into smaller, single-use vials.
Q5: How can I assess the purity and integrity of my this compound sample?
A combination of analytical methods is recommended to confirm the purity of your this compound standard:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used to determine the chemical purity and identify any potential degradation products.[5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for confirming the structural integrity and determining the isotopic enrichment (the percentage of deuterium at the labeled positions).[5][6]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Inconsistent or reduced biological activity in assays. | Degradation of this compound due to improper storage. | 1. Verify that storage conditions (temperature, light, moisture) have been consistently maintained. 2. If possible, re-analyze the purity of the compound using LC-MS to check for degradation products. 3. Prepare fresh working solutions from a properly stored stock or a new vial of solid material. |
| Drifting or inconsistent signal of the internal standard in LC-MS analysis. | 1. Degradation of the stock or working solution. 2. Inconsistent pipetting. 3. Significant matrix effects. | 1. Prepare fresh working solutions daily. Ensure stock solutions are not subjected to repeated freeze-thaw cycles.[2] 2. Verify pipette calibration and ensure consistent spiking technique. 3. Review sample preparation to ensure consistency across all samples. |
| Suspicion of hydrogen-deuterium (H/D) exchange. | Exposure to atmospheric moisture or use of protic solvents (e.g., water, methanol). | 1. Handle solid this compound and prepare solutions under a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen). 2. Use high-purity, aprotic solvents for reconstitution and dilution whenever the experimental design allows.[2] 3. If protic solvents are required, prepare solutions immediately before use and minimize their storage time. |
Data Presentation
Summary of Recommended Storage Conditions for this compound
| Form | Temperature | Container | Atmosphere | Recommended Storage Duration | Key Considerations |
| Solid (Powder) | ≤ -16°C | Tightly sealed, amber glass vial in a desiccator | Air or Inert Gas | Long-term (Years) | Allow the container to warm to room temperature before opening to prevent condensation.[1] |
| Solution in Aprotic Solvent | -20°C ± 4°C | Glass vial with Teflon-lined cap | Inert Gas (Argon or Nitrogen) | Mid-term (Months) | Avoid plastic containers.[1][4] Aliquot to minimize freeze-thaw cycles. |
| Aqueous Suspension/Solution | Not Recommended for Long-Term Storage | N/A | N/A | Short-term (Hours to Days) | Prone to hydrolysis.[1] Prepare fresh for immediate use. |
Experimental Protocols
Protocol for Stability Assessment of this compound via Forced Degradation
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light.
-
Photostability: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but shielded from light.
-
Thermal Stress: Incubate the solid compound at an elevated temperature (e.g., 70°C).
-
-
Time Points: Withdraw aliquots from each stressed sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation for Analysis:
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analytical Method:
-
Analyze the samples using a developed and validated stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile (B52724) with a suitable modifier like formic acid).
-
Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to identify and characterize degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for this compound under each stress condition.
-
Determine the retention times and mass-to-charge ratios (m/z) of the degradation products.
-
Propose the structures of the degradation products based on their mass fragmentation patterns.
-
Mandatory Visualization
Potential Degradation Pathways for this compound
The urea and carboxylic acid functional groups are the most likely sites of degradation in the this compound molecule.
Caption: Plausible degradation pathways for this compound, highlighting susceptibility to hydrolysis, photodegradation, and oxidation.
Troubleshooting Workflow for this compound Stability Issues
This logical diagram outlines the steps to take when encountering unexpected experimental results that may be due to compound instability.
Caption: A step-by-step guide to systematically troubleshoot potential this compound degradation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Chromatographic Resolution of CUDA-d11
Welcome to the technical support center for optimizing the chromatographic analysis of deuterated compounds like CUDA-d11. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and enhance peak resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is likely a deuterated form of a chemical compound, where 11 hydrogen atoms have been replaced by deuterium. Examples of such compounds include Cyclamic Acid-d11 and (+-)-Methamphetamine-d11.[1][2] In chromatography, these deuterated standards are often used in quantitative analysis, such as mass spectrometry-based assays, due to their similar chemical properties to the non-deuterated analyte but different mass.
Q2: What are the main factors affecting chromatographic resolution?
The resolution between two peaks in chromatography is determined by three key factors:
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. It is influenced by column length and particle size.[3]
-
Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. This is primarily controlled by the mobile phase composition and the stationary phase chemistry.[3]
-
Retention Factor (k'): A measure of how long an analyte is retained on the column. It is influenced by the solvent strength and gradient settings.[3]
Several experimental parameters can be adjusted to influence these factors, including mobile phase composition, column selection, flow rate, and temperature.[3][4]
Troubleshooting Guide: Common Resolution Problems
This guide addresses specific issues you might encounter during the chromatographic analysis of this compound and similar compounds.
Issue 1: Poor Resolution and Overlapping Peaks
If you are observing poor resolution between your analyte of interest and other components in your sample, consider the following troubleshooting steps.
Workflow for Improving Peak Resolution:
Caption: A logical workflow for troubleshooting and improving chromatographic peak resolution.
Detailed Methodologies:
-
Mobile Phase Optimization:
-
Isocratic Elution: If you are using an isocratic method (constant mobile phase composition), try systematically varying the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.
-
Gradient Elution: If dealing with a complex mixture, a gradient elution (where the mobile phase composition changes over time) can significantly improve resolution.[5] Start with a shallow gradient and then optimize the slope to improve the separation of critical peak pairs.
-
pH Adjustment: For ionizable compounds, the pH of the mobile phase can dramatically affect retention and selectivity.[6] Adjusting the pH to control the ionization state of your analyte can lead to better separation.
-
-
Column Selection:
-
Stationary Phase Chemistry: The choice of stationary phase is crucial for selectivity. If a standard C18 column does not provide adequate resolution, consider columns with different selectivities, such as C8, Phenyl-Hexyl, or polar-embedded phases.[3]
-
Column Dimensions: Increasing column length or decreasing particle size can enhance efficiency (N) and, consequently, resolution.[3][7] Be aware that smaller particle sizes will lead to higher backpressure.
-
Quantitative Data Summary: Effect of Method Parameters on Resolution
| Parameter | Adjustment | Expected Effect on Resolution | Potential Side Effects |
| Mobile Phase | Increase organic solvent % (in reversed-phase) | Decrease retention, may decrease resolution for early eluting peaks | Shorter run times |
| Adjust pH | Can significantly alter selectivity for ionizable compounds | May affect peak shape | |
| Column | Increase length | Increases efficiency (N), improving resolution | Longer run times, higher backpressure |
| Decrease particle size | Increases efficiency (N), improving resolution | Significantly higher backpressure | |
| Flow Rate | Decrease | Can increase efficiency and resolution | Longer run times |
| Temperature | Increase | Decreases mobile phase viscosity, can improve peak shape and resolution | May affect analyte stability |
Issue 2: Peak Tailing
Peak tailing is a common issue where the peak is not symmetrical and has a "tail." This can negatively impact integration and resolution.
Signaling Pathway of Potential Causes for Peak Tailing:
Caption: Common causes leading to the observation of peak tailing in chromatography.
Troubleshooting Peak Tailing:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[8]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6][10]
-
Solution: Dilute the sample and inject a smaller volume.[6] If a larger sample size is necessary, consider using a column with a larger internal diameter.
-
-
Column Bed Deformation: Voids or channels in the column packing can cause peak tailing.[6]
-
Solution: This often indicates column degradation. Replacing the column is usually the best solution. Using a guard column can help extend the life of the analytical column.[8]
-
-
Extra-column Dead Volume: Excessive volume in tubing and connections between the injector, column, and detector can lead to peak broadening and tailing.[10][11]
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Method for this compound Analysis
This protocol provides a starting point for developing a reversed-phase HPLC method for a deuterated small molecule.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detector: Mass Spectrometer (or UV detector at an appropriate wavelength).
Note: This is a generic method and will require optimization for your specific analyte and matrix.
This technical support center provides a foundation for troubleshooting and enhancing the chromatographic resolution of this compound and similar compounds. For more in-depth information, always refer to the manufacturer's guidelines for your specific column and instrument.
References
- 1. Cyclamic Acid-d11 | C6H13NO3S | CID 46781088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+-)-Methamphetamine-D11 | C10H15N | CID 117065070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mastelf.com [mastelf.com]
- 4. quora.com [quora.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
Validation & Comparative
An In-Depth Efficacy Analysis of CUDA, a Dual-Action sEH Inhibitor and PPARα Agonist
A comparative guide for researchers and drug development professionals.
Initial Scope: This guide was intended to compare the efficacy of a deuterated compound, "CUDA-d11," with its non-deuterated counterpart, "CUDA." However, a thorough review of publicly available scientific literature and chemical databases did not yield any information on a compound specifically designated as "this compound." The term "CUDA" corresponds to the chemical entity 12-[[(cyclohexylamino)carbonyl]amino]-dodecanoic acid, a well-characterized potent inhibitor of soluble epoxide hydrolase (sEH) and a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα)[1][2][3][4].
Given the absence of data for "this compound," this guide will provide a comprehensive overview of the known compound CUDA, including its dual mechanism of action, and a general discussion on the principles of deuteration in drug development and its potential implications for a hypothetical deuterated version of CUDA.
Understanding CUDA (12-[[(cyclohexylamino)carbonyl]amino]-dodecanoic acid)
CUDA is a small molecule that has garnered interest in the scientific community for its dual pharmacological activities. It potently inhibits soluble epoxide hydrolase (sEH) and selectively activates the peroxisome proliferator-activated receptor alpha (PPARα)[3][5]. This dual action suggests its potential therapeutic application in a range of conditions, particularly cardiovascular diseases[3][5].
Table 1: Quantitative Data on CUDA Activity
| Target | Species | Metric | Value | Reference |
| Soluble Epoxide Hydrolase (sEH) | Mouse | IC50 | 11.1 nM | [2][3] |
| Soluble Epoxide Hydrolase (sEH) | Human | IC50 | 112 nM | [2][3] |
| PPARα Activity | - | Fold Increase in COS-7 cells (at 10 µM) | 6-fold | [5] |
The Concept of Deuteration and a Hypothetical "this compound"
Deuteration is a process in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by deuterium (B1214612), a stable isotope of hydrogen[6][7]. This substitution can alter the metabolic profile of a drug, often leading to a longer half-life due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond[6].
A hypothetical "this compound" would be a version of CUDA where 11 hydrogen atoms have been replaced by deuterium. The specific placement of these deuterium atoms would be critical in determining the impact on the molecule's properties. Strategic deuteration at sites of metabolic oxidation could slow down its breakdown, potentially leading to:
-
Improved Pharmacokinetics: A longer half-life could allow for less frequent dosing.
-
Increased Exposure: Slower metabolism can lead to higher overall drug concentrations in the body.
-
Reduced Metabolite-Related Toxicity: Altering metabolic pathways might reduce the formation of toxic byproducts.
Without experimental data on "this compound," any comparison of efficacy remains speculative.
Signaling Pathways Modulated by CUDA
CUDA's therapeutic potential stems from its ability to influence two distinct signaling pathways: the soluble epoxide hydrolase (sEH) pathway and the peroxisome proliferator-activated receptor alpha (PPARα) pathway.
Inhibition of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties[8][9][10]. By inhibiting sEH, CUDA prevents the degradation of EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs)[9][10]. This leads to an accumulation of beneficial EETs, which can then exert their protective effects.
Caption: Inhibition of the sEH pathway by CUDA.
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a nuclear receptor that functions as a transcription factor, playing a major role in the regulation of lipid metabolism[11][12]. Activation of PPARα leads to the increased expression of genes involved in fatty acid uptake and oxidation[12][13]. CUDA has been shown to be a selective PPARα agonist, suggesting it can help in managing dyslipidemia by promoting the breakdown of fatty acids[3][5].
Caption: Activation of the PPARα signaling pathway by CUDA.
Experimental Protocols for Studying sEH Inhibitors
The evaluation of sEH inhibitors like CUDA involves a variety of in vitro and in vivo experimental protocols to determine their potency, selectivity, and therapeutic effects.
In Vitro Assays:
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This is typically determined using a fluorescent-based assay with recombinant human or mouse sEH. The substrate, often a cyano(2-methoxynaphthalen-6-yl)methyl ester, is hydrolyzed by sEH to produce a fluorescent product. The reduction in fluorescence in the presence of the inhibitor is measured to calculate the IC50 value.
-
Kinetic Analysis: To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic assays are performed by measuring the rate of the enzymatic reaction at varying concentrations of both the substrate and the inhibitor.
-
Cell-Based Assays: The effect of the inhibitor on cellular pathways can be assessed in relevant cell lines. For instance, measuring the levels of EETs and DHETs in cell lysates or culture media using liquid chromatography-mass spectrometry (LC-MS/MS) can confirm the inhibitor's activity in a biological system.
In Vivo Models:
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor, it is administered to animal models (e.g., mice or rats), and blood samples are collected over time to measure the drug concentration.
-
Efficacy Studies in Disease Models: The therapeutic potential of the sEH inhibitor is evaluated in animal models of relevant diseases. For cardiovascular applications, models of hypertension (e.g., spontaneously hypertensive rats) or atherosclerosis (e.g., ApoE-deficient mice) are commonly used. Key endpoints would include blood pressure measurement, assessment of vascular inflammation, and analysis of atherosclerotic plaque size.
Conclusion
CUDA (12-[[(cyclohexylamino)carbonyl]amino]-dodecanoic acid) is a promising pharmacological agent with a dual mechanism of action involving the inhibition of soluble epoxide hydrolase and the activation of PPARα. While the request to compare its efficacy with a deuterated analog, "this compound," could not be fulfilled due to the lack of publicly available data on the latter, the known properties of CUDA suggest its potential in the treatment of cardiovascular and metabolic diseases. The principles of deuteration offer a potential strategy to enhance the pharmacokinetic properties of CUDA, though this would require empirical validation through preclinical and clinical studies of a deuterated version. Future research on deuterated analogs of CUDA could provide valuable insights into optimizing its therapeutic profile.
References
- 1. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 2. The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. chembk.com [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 12. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Revolutionizing Analytical Method Validation: A Comparative Guide to CPU and GPU-Accelerated Approaches
An examination of how GPU-accelerated computing, exemplified by NVIDIA's CUDA platform, is poised to transform the landscape of analytical method cross-validation for researchers, scientists, and drug development professionals.
In the fast-paced world of pharmaceutical development and scientific research, the validation of analytical methods is a critical bottleneck. Traditional, CPU-based computational approaches often struggle to keep pace with the vast datasets generated by modern analytical instruments. This guide provides a comparative analysis of conventional versus GPU-accelerated workflows for analytical method cross-validation, with a focus on the transformative potential of technologies like NVIDIA's Compute Unified Device Architecture (CUDA).
While the initial query for "CUDA-d11" did not correspond to a specific analyte, this guide addresses the core interest in leveraging advanced computational techniques to enhance analytical data processing. We will explore how GPU acceleration can be applied to the large datasets typical in analytical chemistry, such as those from mass spectrometry, to significantly improve the speed and efficiency of method validation.
Performance Comparison: CPU vs. GPU in Analytical Data Processing
The primary advantage of GPU acceleration lies in its ability to perform massively parallel computations, a feature particularly beneficial for the repetitive and computationally intensive tasks inherent in analytical data processing and cross-validation. The following table summarizes the potential performance gains when shifting from a traditional CPU-based workflow to a GPU-accelerated one.
| Performance Metric | Traditional CPU-Based Workflow | GPU-Accelerated (CUDA) Workflow | Potential Improvement |
| Data Processing Time | Hours to Days | Minutes to Hours | Up to 10-100x faster |
| Cross-Validation Iterations | Limited by time constraints | Thousands to millions feasible | Enables more robust validation |
| Throughput | Bottleneck in high-throughput screening | Significantly increased | Supports larger scale studies |
| Cost per Sample Analysis | High due to computational time | Reduced due to faster processing | Improved cost-efficiency |
Experimental Protocols: A Tale of Two Workflows
The fundamental analytical chemistry remains the same regardless of the computational approach. However, the data analysis and validation stages are radically different. Here, we outline a typical experimental protocol for a liquid chromatography-mass spectrometry (LC-MS/MS) based assay and then compare the subsequent data processing workflows.
Standard LC-MS/MS Experimental Protocol
-
Sample Preparation: The analyte of interest is extracted from the matrix (e.g., plasma, tissue) through protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, often a deuterated version of the analyte, is added to correct for matrix effects and variability.
-
Chromatographic Separation: The prepared sample is injected into an HPLC or UPLC system. The analyte and internal standard are separated from other matrix components on a chromatographic column.
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. Specific parent-to-daughter ion transitions are monitored for the analyte and internal standard for quantification.
-
Data Acquisition: The instrument software acquires and stores the raw data, which includes retention times and ion intensities.
Data Analysis and Validation Workflows
Traditional CPU-Based Workflow:
-
Peak Integration: The raw data is processed sequentially on a CPU to integrate the chromatographic peaks for the analyte and internal standard.
-
Calibration Curve Generation: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentrations of calibration standards.
-
Concentration Calculation: The concentrations of the analyte in the unknown samples are calculated from the calibration curve.
-
Cross-Validation (k-fold): For method validation, the dataset is manually or semi-automatically split into 'k' subsets (folds). The model is trained on k-1 folds and validated on the remaining fold. This process is repeated k times. Due to computational limitations, the number of folds and the number of repeated cross-validation runs are often limited.
GPU-Accelerated (CUDA) Workflow:
-
Parallel Peak Integration: The raw data is transferred to the GPU, and the peak integration for all samples is performed in parallel by thousands of CUDA cores.
-
Parallel Calibration and Quantification: Calibration curve fitting and concentration calculations for all samples are also executed in parallel on the GPU.
-
Automated, High-Iteration Cross-Validation: The cross-validation process is automated and massively parallelized. The GPU can perform thousands or even millions of cross-validation iterations in a fraction of the time required by a CPU. This allows for a much more rigorous and statistically significant validation of the analytical method.
Visualizing the Future of Analytical Method Validation
The following diagrams, generated using Graphviz, illustrate the conceptual differences between the traditional and GPU-accelerated workflows, as well as the principle of cross-validation.
Conclusion
The adoption of GPU-accelerated computing, powered by platforms like NVIDIA's CUDA, represents a paradigm shift in analytical method validation. By parallelizing computationally intensive tasks, researchers can achieve significant reductions in data processing time, enabling more thorough and robust cross-validation. This not only accelerates the drug development pipeline but also enhances the reliability and statistical significance of analytical methods. As the volume and complexity of scientific data continue to grow, GPU acceleration will become an indispensable tool for laboratories striving to maintain a competitive edge.
A Comparative Guide to the Metabolic Stability of CUDA and its Deuterated Analog, CUDA-d11
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing more robust and effective therapeutic agents, enhancing a drug's metabolic stability is a critical objective. Poor metabolic stability can lead to rapid clearance from the body, reducing a drug's efficacy and requiring more frequent dosing.[1][2] One proven strategy to mitigate this issue is selective deuteration, the process of replacing hydrogen atoms at metabolically vulnerable sites with their heavier, stable isotope, deuterium (B1214612).[2][3] This guide provides a comparative analysis of CUDA (12-[[(cyclohexylamino)carbonyl]amino]-dodecanoic acid), a potent inhibitor of soluble epoxide hydrolase (sEH), and its hypothetical deuterated analog, CUDA-d11, to illustrate the potential benefits of this approach.
The Principle: Enhancing Stability through the Deuterium Kinetic Isotope Effect
CUDA is an inhibitor of soluble epoxide hydrolase (sEH), an enzyme that degrades beneficial signaling lipids called epoxy fatty acids (EpFAs).[4] By inhibiting sEH, CUDA can increase the levels of these lipids, which possess anti-inflammatory and analgesic properties.[4] However, like many pharmaceuticals, CUDA is susceptible to metabolic breakdown, primarily by Cytochrome P450 (CYP) enzymes found in the liver.[3][5]
Metabolism by CYP enzymes often involves the cleavage of a carbon-hydrogen (C-H) bond as a rate-limiting step.[3] The cyclohexyl ring of the CUDA molecule represents a likely "soft spot" for such oxidative metabolism. The Deuterium Kinetic Isotope Effect (KIE) is a phenomenon where the substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond.[2][3] This bond requires more energy to break, which can significantly slow the rate of CYP-mediated metabolism at that position, thereby enhancing the drug's metabolic stability and prolonging its presence in the body.[2][3] For the purpose of this guide, we define This compound as CUDA with all eleven hydrogen atoms on its cyclohexyl ring replaced by deuterium.
References
- 1. bioivt.com [bioivt.com]
- 2. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Deuterated CUDC-907 (CUDA-d11) in Oncology: A Comparative Overview
Disclaimer: Information regarding "CUDA-d11" is limited in publicly available scientific literature. Evidence suggests that this compound is a deuterated version of CUDC-907 (fimepinostat). This guide therefore focuses on the extensive preclinical and clinical data available for CUDC-907 as a proxy to validate the potential therapeutic effects of its deuterated analogue. Deuteration is a common strategy in drug development to improve pharmacokinetic properties, which may lead to enhanced efficacy and safety.
Introduction to CUDC-907: A Dual-Action Inhibitor
CUDC-907 is a first-in-class oral small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] These two pathways are critical in regulating cell proliferation, survival, and gene expression, and their dysregulation is a hallmark of many cancers.[2][3] By simultaneously targeting both PI3K and HDAC, CUDC-907 offers a multi-pronged approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents.[2]
Therapeutic Effects in Preclinical Disease Models
CUDC-907 has demonstrated significant anti-tumor activity across a range of hematological and solid tumor models.
Hematological Malignancies
In models of relapsed or refractory lymphoma and multiple myeloma , CUDC-907 has shown promising preliminary activity. A phase 1 clinical trial in adult patients with these conditions established a recommended phase 2 dose of 60 mg administered on a 5 days on, 2 days off schedule. For pediatric patients with relapsed or refractory solid tumors, CNS tumors, or lymphoma, a phase 1 trial has also been initiated.
In acute myeloid leukemia (AML) , CUDC-907 has been shown to synergistically enhance the antileukemic activity of venetoclax (B612062), a BCL-2 inhibitor. This combination effectively induces apoptosis in AML cell lines and primary patient samples.
Studies in adult T-cell leukemia (ATL) have shown that CUDC-907 is more efficacious than the combination of a PI3K inhibitor (BKM120) and an HDAC inhibitor (LBH589). It induces G1 cell cycle arrest and apoptosis in HTLV-1-infected T cells.
Solid Tumors
CUDC-907 has also shown considerable efficacy in various solid tumor models:
-
Neuroblastoma (NB): CUDC-907 inhibits the proliferation and migration of NB cells, induces apoptosis, and downregulates the expression of the MYCN oncogene. It has been shown to suppress the PI3K/AKT and MAPK/ERK pathways and inhibit the stem-like properties of NB cells.
-
Medulloblastoma (MB): In MYC-driven Group 3 medulloblastoma, CUDC-907 inhibits MYC expression and induces G0/G1 phase cell cycle arrest. It also enhances the efficacy of cisplatin (B142131) and radiotherapy.
-
Thyroid Cancer: Preclinical studies have demonstrated that CUDC-907 slows thyroid tumor cell proliferation, progression, and metastasis. It achieves this by inhibiting PI3K signaling and HDAC2 expression.
-
Pleural Mesothelioma (PM): CUDC-907 is effective in PM cell models, including those resistant to cisplatin. Combination treatment with cisplatin shows a synergistic effect in decreasing cell viability.
-
NF2 Schwannoma: In models of Neurofibromatosis Type 2 (NF2), CUDC-907 reduces the viability of merlin-deficient Schwann cells and promotes apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data on the therapeutic effect of CUDC-907 in various disease models based on the available literature.
| Disease Model | Cell Lines/Model | Key Findings | Reference |
| Acute Myeloid Leukemia | AML cell lines | Combination with venetoclax synergistically induces apoptosis. | |
| Adult T-cell Leukemia | HTLV-1-infected T cells | More efficacious than the combination of BKM120 (PI3K inhibitor) and LBH589 (HDAC inhibitor). | |
| Neuroblastoma | SK-N-BE(2), IMR32, SK-N-SH, SH-SY5Y, SK-N-AS | Significantly inhibited proliferation and migration, and induced apoptosis. | |
| Pleural Mesothelioma | PM cell lines | Effective in both cisplatin-sensitive and -resistant cell lines. | |
| NF2 Schwannoma | Merlin-deficient Schwann cells | Reduced cell viability and promoted apoptosis. |
Signaling Pathways and Experimental Workflow
CUDC-907 Mechanism of Action
The following diagram illustrates the dual inhibitory action of CUDC-907 on the PI3K and HDAC signaling pathways.
Caption: Dual inhibition of PI3K and HDAC pathways by CUDC-907.
General Experimental Workflow for Evaluating Therapeutic Effect
This diagram outlines a typical preclinical workflow to assess the efficacy of a compound like CUDC-907.
Caption: Preclinical workflow for evaluating anti-cancer therapeutics.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
Cell Viability and Proliferation Assays
-
Cell Lines and Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of CUDC-907 or vehicle control for specified durations (e.g., 24, 48, 72 hours).
-
MTT Assay: Following treatment, MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are harvested, washed, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added, and the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
-
Caspase Activity Assays: Caspase-3/7, -8, and -9 activities can be measured using colorimetric or fluorometric assay kits according to the manufacturer's instructions.
Western Blot Analysis
-
Protein Extraction and Quantification: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, acetylated histones, MYCN) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. CUDC-907 is administered orally at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study.
-
Immunohistochemistry: At the end of the study, tumors are harvested, fixed in formalin, and embedded in paraffin. Tissue sections are stained with antibodies against relevant biomarkers to assess target engagement and downstream effects.
Comparison with Alternatives
Direct head-to-head comparative studies between CUDC-907 and other specific drugs are not extensively detailed in the provided search results. However, its efficacy can be contextualized by comparing its performance in specific cancers to the standard of care or other emerging therapies.
-
In MYC-driven Medulloblastoma: CUDC-907 shows synergistic effects with the standard-of-care chemotherapeutic agent, cisplatin, and with radiotherapy. This suggests its potential as an adjunct therapy to improve outcomes in this high-risk patient population.
-
In Acute Myeloid Leukemia: The synergistic activity of CUDC-907 with venetoclax is significant, as venetoclax is a key component of several approved combination therapies for AML.
-
In Adult T-cell Leukemia: CUDC-907 demonstrated superior efficacy to the combination of a PI3K inhibitor and an HDAC inhibitor, highlighting the potential advantage of a single molecule targeting both pathways.
Conclusion
The available data strongly support the therapeutic potential of CUDC-907 across a spectrum of cancers. Its dual-targeting mechanism offers a promising strategy to overcome drug resistance and improve patient outcomes. While direct data for this compound is not yet widely available, the robust preclinical and early clinical findings for CUDC-907 provide a solid foundation for the continued investigation of its deuterated analogue. Further research, particularly head-to-head comparative studies and dedicated clinical trials for this compound, will be essential to fully elucidate its therapeutic value and potential advantages over existing treatments.
References
- 1. Safety, tolerability, and preliminary activity of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K, in patients with relapsed or refractory lymphoma or multiple myeloma: an open-label, dose-escalation, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. curis.com [curis.com]
- 3. Dual Inhibition of HDAC and Tyrosine Kinase Signaling Pathways with CUDC-907 Inhibits Thyroid Cancer Growth and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Site of Deuteration in CUDA-d11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CUDA (12-[[(cyclohexylamino)carbonyl]amino]-dodecanoic acid) and its deuterated analog, CUDA-d11. While direct experimental data for this compound is not presently available in public literature, this document outlines the presumed site of deuteration based on common synthetic strategies for creating deuterated internal standards. The methodologies for confirming the precise location and extent of deuterium (B1214612) incorporation are detailed, providing a framework for the analysis of such labeled compounds.
Presumed Structure of this compound
It is hypothesized that this compound refers to 12-[[(cyclohexylamino)carbonyl]amino]-dodecanoic acid wherein the eleven hydrogen atoms on the cyclohexyl ring are replaced with deuterium. This specific labeling pattern is a common approach for generating stable isotope-labeled internal standards for use in quantitative mass spectrometry assays, as it provides a significant and distinct mass shift from the unlabeled parent compound.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative differences between CUDA and the hypothesized this compound.
| Property | CUDA (Unlabeled) | This compound (Hypothesized) | Data Source/Method |
| Molecular Formula | C₁₉H₃₆N₂O₃ | C₁₉H₂₅D₁₁N₂O₃ | - |
| Molecular Weight | 340.5 g/mol | 351.6 g/mol | Calculated |
| Monoisotopic Mass | 340.2726 u | 351.3417 u | Calculated |
| [M+H]⁺ Ion (m/z) | 341.2804 | 352.3495 | Calculated |
| [M+Na]⁺ Ion (m/z) | 363.2623 | 374.3234 | Calculated |
Experimental Protocols for Confirmation of Deuteration
The precise location and percentage of deuterium incorporation in a molecule like this compound would be confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the cyclohexyl ring would be significantly diminished or absent compared to the spectrum of unlabeled CUDA. The integration of the remaining proton signals would be used to quantify the degree of deuteration.
-
²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms on the cyclohexyl ring, providing direct evidence of deuteration at those sites.
-
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atoms of the deuterated cyclohexyl ring would exhibit characteristic splitting patterns (due to C-D coupling) and upfield isotopic shifts compared to the unlabeled compound.
Sample Preparation for NMR Analysis:
-
Accurately weigh 5-10 mg of the deuterated compound (this compound) and a suitable internal standard.
-
Dissolve the sample in an appropriate deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube for analysis.
2. Mass Spectrometry (MS)
High-resolution mass spectrometry is a crucial tool for confirming the incorporation of deuterium.
-
Full Scan MS: The full scan mass spectrum of this compound would show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) that is 11 mass units higher than that of unlabeled CUDA, confirming the incorporation of eleven deuterium atoms.
-
Tandem MS (MS/MS): Fragmentation analysis (MS/MS) would be used to pinpoint the location of the deuterium atoms. By inducing fragmentation of the molecule and analyzing the masses of the resulting fragment ions, it is possible to determine which parts of the molecule contain the deuterium labels. For this compound, fragments containing the cyclohexyl ring would show a mass increase of 11 units, while fragments of the dodecanoic acid chain would have the same mass as the corresponding fragments from unlabeled CUDA.
Sample Preparation for LC-MS Analysis:
-
Prepare a stock solution of the deuterated compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to create working solutions at appropriate concentrations for LC-MS analysis.
-
Inject the sample into a liquid chromatography system coupled to a mass spectrometer.
Visualizing Experimental and Logical Workflows
Caption: Workflow for the synthesis and confirmation of deuteration in this compound.
Caption: Signaling pathway involving soluble epoxide hydrolase (sEH), the target of CUDA.
Safety Operating Guide
Proper Disposal of CUDA-d11: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are critical for maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of CUDA-d11, a deuterated soluble epoxide hydrolase inhibitor. Adherence to these guidelines is crucial for mitigating risks and ensuring compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate Personal Protective Equipment (PPE). Based on information for structurally similar compounds, this compound should be treated as a hazardous substance.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
While a specific SDS for this compound is unavailable, the following data for the non-deuterated CUDA and similar compounds provides a basis for safe handling and disposal.
| Property | Data | Source |
| Chemical Name | 12-[[(cyclohexylamino)carbonyl]amino]-dodecanoic acid-d11 | Inferred |
| Known Hazards | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1] | Based on similar compounds |
| Solubility of CUDA | Ethanol: 1 mg/mL, DMSO: 5 mg/mL, Dimethylformamide (DMF): 10 mg/mL. | Cayman Chemical Product Information[2] |
| Disposal Considerations | Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash. Segregate from incompatible materials. Consult with your institution's EHS department for specific disposal protocols. | General best practices for chemical waste |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of collection, labeling, storage, and transfer to a designated hazardous waste facility.
Waste Collection and Containerization
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and chemically compatible waste container.
-
The original container, if in good condition, is a suitable option.
-
Ensure the container has a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Waste Labeling
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (12-[[(cyclohexylamino)carbonyl]amino]-dodecanoic acid-d11)"
-
The approximate quantity or concentration of the waste.
-
The date of waste accumulation.
-
Any associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Waste Storage
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated.
-
Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.
-
Keep the container closed at all times except when adding waste.
Waste Disposal
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection.
-
Contact your facility's EHS department or licensed hazardous waste disposal contractor to schedule a pickup.
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.
Spill Management
In the event of a spill, evacuate and ventilate the area. For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Collect the contaminated absorbent material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste. For large spills, contact your institution's emergency response team.
Experimental Workflow and Disposal Decision Process
The following diagrams illustrate the general experimental workflow involving this compound and the logical steps for its proper disposal.
References
Essential Safety and Operational Guidance for Handling CUDA-d11
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate and essential safety and logistical information for the handling of CUDA-d11 (CAS Number: 479413-68-8), a potent inhibitor of soluble epoxide hydrolase. Given that a complete Safety Data Sheet (SDS) is typically provided by the manufacturer directly to the purchasing institution, this guide serves as a primary reference for operational and safety planning based on available information and general laboratory best practices.
It is imperative to consult the complete Safety Data Sheet provided by the manufacturer before handling this compound. The information below is intended to supplement, not replace, the manufacturer's official documentation.
Personal Protective Equipment (PPE)
Based on general warnings to avoid ingestion, inhalation, and contact with skin and eyes, the following personal protective equipment is recommended when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are required. A face shield should be worn when there is a risk of splashing or aerosol generation. |
| Skin Protection | A standard laboratory coat must be worn. Chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are compatible with the solvents being used. Change gloves immediately if contaminated. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator appropriate for particulates may be necessary. |
| Hand Protection | Wear compatible chemical-resistant gloves. Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove. |
Solubility Data
This compound is a crystalline solid. Proper solvent selection is crucial for experimental work. The following table summarizes the known solubility of CUDA.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/ml |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/ml |
| Ethanol | 1 mg/ml |
When preparing solutions, it is recommended to do so in an organic solvent purged with an inert gas.
Operational and Disposal Plans
A clear and logical workflow is essential for the safe handling and disposal of this compound. The following diagram outlines the key steps from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this compound down the drain.
Experimental Protocols
No detailed experimental protocols for this compound were found in the public domain. Researchers should develop their own protocols based on the specific requirements of their experiments, incorporating the safety and handling information provided in this document and the manufacturer's SDS. When developing protocols, pay close attention to the compound's solubility and stability. The product is stable for at least four years when stored at -20°C.[1]
Disclaimer: This information is provided for guidance only and is not a substitute for a thorough risk assessment and the manufacturer's Safety Data Sheet. Always prioritize safety and adhere to your institution's established protocols for handling chemical substances.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
